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1-(4-Bromophenyl)pyrrolidin-3-amine Documentation Hub

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  • Product: 1-(4-Bromophenyl)pyrrolidin-3-amine
  • CAS: 1181332-98-8

Core Science & Biosynthesis

Foundational

1-(4-Bromophenyl)pyrrolidin-3-amine CAS number 1181332-98-8 characterization data.

Part 1: Executive Summary & Compound Identity 1-(4-Bromophenyl)pyrrolidin-3-amine is a bifunctional heterocyclic building block critical in medicinal chemistry, particularly for the development of kinase inhibitors and G...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Identity

1-(4-Bromophenyl)pyrrolidin-3-amine is a bifunctional heterocyclic building block critical in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR ligands. Its structure features a secondary amine embedded in a pyrrolidine ring (providing defined stereochemical vectors) and a para-bromophenyl moiety (serving as a handle for further cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig).

This guide provides a comprehensive framework for the synthesis, characterization, and validation of this compound. Unlike simple reagents, the presence of both a nucleophilic primary amine and an electrophilic aryl bromide requires precise handling to prevent self-polymerization or degradation.

Table 1: Physicochemical Constants
PropertyValue / Descriptor
CAS Number 1181332-98-8
IUPAC Name 1-(4-Bromophenyl)pyrrolidin-3-amine
Molecular Formula C

H

BrN

Molecular Weight 241.13 g/mol (

Br); 243.13 g/mol (

Br)
Exact Mass 240.0262
SMILES NC1CCN(C2=CC=C(Br)C=C2)C1
InChI Key Derived from structure
Appearance Off-white to pale yellow solid (Free base); White crystalline solid (HCl salt)
Solubility DMSO, Methanol, DCM (Free base); Water/MeOH (HCl salt)

Part 2: Synthesis & Reaction Profiling[6]

The industrial preparation of this scaffold typically avoids direct nucleophilic aromatic substitution (S


Ar) due to the weak activation of the 4-bromobenzene ring. Instead, a Palladium-Catalyzed Buchwald-Hartwig Amination  is the authoritative method, ensuring regioselectivity and yield.
Synthetic Pathway (DOT Visualization)

The following workflow illustrates the convergent synthesis starting from 1-bromo-4-iodobenzene and protected 3-aminopyrrolidine.

SynthesisWorkflow Start1 1-Bromo-4-iodobenzene (Electrophile) Catalyst Pd2(dba)3 / Xantphos NaOtBu, Toluene, 100°C Start1->Catalyst Start2 3-(Boc-amino)pyrrolidine (Nucleophile) Start2->Catalyst Intermediate Intermediate: 1-(4-Bromophenyl)-3-(Boc-amino)pyrrolidine Catalyst->Intermediate C-N Coupling (Selective at Iodine) Deprotection Deprotection: TFA / DCM or HCl / Dioxane Intermediate->Deprotection Boc Removal Product Final Product: 1-(4-Bromophenyl)pyrrolidin-3-amine Deprotection->Product Neutralization

Figure 1: Selective synthesis via Buchwald-Hartwig coupling utilizing the reactivity difference between Aryl-I and Aryl-Br bonds.

Mechanistic Insight[6][7]
  • Chemoselectivity: The reaction relies on the weaker C-I bond (approx. 53 kcal/mol) compared to the C-Br bond (approx. 67 kcal/mol). By using a controlled equivalent of the catalyst and lower temperatures (80-100°C), oxidative addition occurs almost exclusively at the iodine, preserving the bromine for future elaboration.

  • Ligand Choice: Bidentate ligands like Xantphos are preferred to prevent

    
    -hydride elimination and ensure the stability of the Pd-Amine complex.
    

Part 3: Characterization & Validation Protocols

Trustworthiness in chemical identity relies on orthogonal analytical methods. The following protocols are designed to self-validate the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum is the primary fingerprint. The aromatic region must show a characteristic AA'BB' system, and the aliphatic region must resolve the pyrrolidine stereocenters.

Protocol: Dissolve 5-10 mg in 0.6 mL DMSO-


 or CDCl

.

Expected Chemical Shifts (DMSO-


): 
| Region | 

(ppm) | Multiplicity | Integration | Assignment | Structural Logic | | :--- | :--- | :--- | :--- | :--- | :--- | | Aromatic | 7.25 - 7.35 | Doublet (J8.8 Hz) | 2H | Ar-H (meta to N) | Deshielded by Bromine (Inductive effect). | | Aromatic | 6.45 - 6.55 | Doublet (J8.8 Hz) | 2H | Ar-H (ortho to N) | Shielded by Nitrogen lone pair resonance (+M effect). | | Aliphatic | 3.50 - 3.60 | Multiplet | 1H | C3-H (Methine) | Alpha to amine; diagnostic chiral center (if resolved). | | Aliphatic | 3.30 - 3.45 | Multiplet | 2H | C2-H / C5-H | Alpha to pyrrolidine nitrogen. | | Aliphatic | 2.90 - 3.10 | Multiplet | 2H | C2-H / C5-H | Diastereotopic splitting due to ring puckering. | | Aliphatic | 2.00 - 2.15 | Multiplet | 1H | C4-H | Beta to nitrogen. | | Aliphatic | 1.65 - 1.80 | Multiplet | 1H | C4-H | Beta to nitrogen. | | Exchangeable | 1.50 - 2.00 | Broad Singlet | 2H | -NH

| Variable shift; disappears with D

O shake. |
Mass Spectrometry (LC-MS)

The mass spectrum provides the most rapid confirmation of the bromine atom's presence via its unique isotopic signature.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Diagnostic Pattern:

    • Peak 1:

      
       (
      
      
      
      Br isotope)
    • Peak 2:

      
       (
      
      
      
      Br isotope)
    • Intensity Ratio: The peaks must appear in a 1:1 ratio . Any deviation suggests contamination (e.g., de-brominated byproduct).

HPLC Purity Profiling

To ensure the compound is suitable for biological screening, purity must be established >95%.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aryl absorption) and 210 nm (Amine/Backbone).

  • Retention Time: The compound will elute later than unsubstituted phenyl-pyrrolidines due to the lipophilicity of the bromine atom.

Part 4: Quality Control Decision Tree

Use this logic flow to determine if a batch meets the criteria for drug discovery applications.

QCDecisionTree Sample Batch Sample Received LCMS LC-MS Analysis Sample->LCMS IsotopeCheck Isotope Pattern 1:1 (241/243)? LCMS->IsotopeCheck NMR 1H NMR Analysis IsotopeCheck->NMR Yes Fail REJECT / RE-PURIFY IsotopeCheck->Fail No (Wrong Halogen/De-halo) AromaticCheck Aromatic Region Clean AA'BB'? NMR->AromaticCheck PurityCheck HPLC Purity > 95%? AromaticCheck->PurityCheck Yes AromaticCheck->Fail No (Regioisomer mix) Pass RELEASE BATCH PurityCheck->Pass Yes PurityCheck->Fail No

Figure 2: Step-by-step quality assurance logic for validating CAS 1181332-98-8.

Part 5: Handling and Stability[5]

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The free amine is susceptible to oxidation (browning) upon prolonged exposure to air.

  • Light Sensitivity: Aryl bromides can undergo photolytic debromination. Store in amber vials.

  • Safety: Treat as a potential skin irritant and sensitizer. Use standard PPE (nitrile gloves, safety glasses).

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Provides the foundational protocol for the synthesis of N-aryl pyrrolidines).

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 45791832, [1-(4-bromophenyl)pyrrolidin-3-yl]methanamine." PubChem. (Analogous structural data used for chemical shift verification).

  • Enamine Ltd. "Building Blocks for Drug Discovery: Pyrrolidines." Enamine Catalog. (Commercial availability and general handling of pyrrolidine building blocks).

  • Organic Chemistry Portal. "Synthesis of Pyrrolidines." (General synthetic methodologies).

Exploratory

Structural Elucidation and Spectroscopic Characterization: 1-(4-Bromophenyl)pyrrolidin-3-amine

Document Type: Technical Reference Guide Subject: Spectroscopic Data (NMR, IR, MS) & Structural Analysis Compound: 1-(4-Bromophenyl)pyrrolidin-3-amine CAS Registry Number: 1181332-98-8 (Racemic) / Analogous variants Mole...

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Reference Guide Subject: Spectroscopic Data (NMR, IR, MS) & Structural Analysis Compound: 1-(4-Bromophenyl)pyrrolidin-3-amine CAS Registry Number: 1181332-98-8 (Racemic) / Analogous variants Molecular Formula: C₁₀H₁₃BrN₂ Molecular Weight: 241.13 g/mol

Executive Summary & Compound Utility

1-(4-Bromophenyl)pyrrolidin-3-amine is a privileged scaffold in medicinal chemistry, often utilized as a building block for H3 receptor antagonists, kinase inhibitors, and GPCR ligands. Its structural value lies in the 3-amino pyrrolidine core , which offers a chiral handle for further functionalization, coupled with a 4-bromophenyl moiety that serves as a versatile electrophile for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

This guide provides a comprehensive spectroscopic profile.[1] The data presented below synthesizes experimental baselines from analogous N-aryl pyrrolidines and chemometric principles, serving as a validation standard for researchers confirming the identity of synthesized or purchased lots.

Structural Analysis & Numbering System

To accurately interpret the NMR data, we must first establish the atomic numbering and electronic environment. The molecule consists of an electron-rich nitrogen (N1) donating density into the para-bromophenyl ring (Aniline effect), which significantly shields the ortho protons.

Visualization: Structural Connectivity & Logic

The following diagram illustrates the connectivity and the logical flow of characterization.

G Sample Raw Sample (C10H13BrN2) IR IR Spectroscopy (Func. Groups) Sample->IR Check NH2/Ar MS Mass Spectrometry (MW + Isotopes) Sample->MS Check Br Pattern NMR NMR (1H/13C) (Connectivity) Sample->NMR Check Symmetry Structure Confirmed Structure 1-(4-Br-Ph)-pyrrolidin-3-amine IR->Structure MS->Structure Br_Iso 79Br/81Br (1:1 Ratio) MS->Br_Iso NMR->Structure Ar_Split AA'BB' System (Para-sub) NMR->Ar_Split

Figure 1: Analytical workflow for structural confirmation. Note the critical checkpoints for Bromine isotopes and Aromatic splitting patterns.

Mass Spectrometry (MS) Data[2][3][4][5][6]

The mass spectrum provides the most immediate confirmation of the 4-bromophenyl moiety due to the unique isotopic abundance of bromine.

Experimental Parameters (ESI+)
  • Ionization Mode: Electrospray Ionization (Positive)

  • Solvent: MeOH + 0.1% Formic Acid

Diagnostic Peaks
m/z ValueIon IdentityRelative IntensityInterpretation
241.1 [M+H]⁺ (⁷⁹Br)100%Protonated molecular ion (⁷⁹Br isotope).
243.1 [M+H]⁺ (⁸¹Br)~98%Protonated molecular ion (⁸¹Br isotope). The 1:1 ratio is diagnostic for mono-bromination.
224.1 [M-NH₃+H]⁺VariableLoss of ammonia from the primary amine (common in ESI source fragmentation).
155/157 [C₆H₄Br]⁺HighBromophenyl cation (cleavage of N-Ar bond).
Fragmentation Pathway Logic

The fragmentation is driven by the stability of the aromatic ring and the lability of the primary amine.

MS_Frag Parent Parent Ion [M+H]+ m/z 241/243 LossNH3 Loss of NH3 (Deamination) m/z 224/226 Parent->LossNH3 -17 Da Cleavage N-Ar Cleavage (Bromophenyl Cation) m/z 155/157 Parent->Cleavage Ring Fission

Figure 2: Primary fragmentation pathways observed in ESI-MS for aminopyrrolidines.

Infrared Spectroscopy (IR)[2]

IR is used primarily to confirm the presence of the primary amine and the aromatic system.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeNotes
3350 - 3280 N-H (Primary Amine)StretchingOften appears as a weak doublet (symmetric/asymmetric) or broad band.
2960 - 2850 C-H (Aliphatic)StretchingPyrrolidine ring methylene/methine C-H bonds.
1590 & 1490 C=C (Aromatic)StretchingCharacteristic "breathing" modes of the benzene ring.
1180 - 1150 C-N (Aryl-Amine)StretchingStrong band due to conjugation between N1 and the Phenyl ring.
810 - 830 C-H (Aromatic)Bending (oop)Diagnostic for para-substitution (2 adjacent H).
500 - 600 C-BrStretchingFingerprint region confirmation.

Nuclear Magnetic Resonance (NMR)[2][7][8][9][10]

This is the definitive method for purity and structural assignment. The data below assumes CDCl₃ as the solvent.

¹H-NMR (400 MHz, CDCl₃)

Note on Stereochemistry: The chemical shifts below apply to the racemate. Enantiopure samples (R or S) will have identical spectra in achiral solvents.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
7.28 - 7.32 Doublet (d, J = 8.8 Hz)2HAr-H (3', 5')Protons ortho to Bromine. Deshielded by inductive effect of Br.
6.40 - 6.45 Doublet (d, J = 8.8 Hz)2HAr-H (2', 6')Protons ortho to Nitrogen. Significantly shielded due to resonance donation from the pyrrolidine nitrogen.
3.62 - 3.68 Multiplet (m)1HC3-HMethine proton at the chiral center.
3.45 - 3.52 Multiplet (m)1HC2-HᵃProton on C2 (adjacent to N), cis or trans to amine.
3.32 - 3.40 Multiplet (m)1HC5-HᵃProton on C5 (adjacent to N).
3.20 - 3.28 Multiplet (m)1HC5-HᵇGeminal partner on C5.
3.02 - 3.10 DD / Multiplet1HC2-HᵇGeminal partner on C2.
2.15 - 2.25 Multiplet1HC4-HᵃMethylene proton.
1.75 - 1.85 Multiplet1HC4-HᵇMethylene proton.
1.60 (var) Broad Singlet2H-NH₂Exchangeable amine protons. Shift varies with concentration/water content.
¹³C-NMR (100 MHz, CDCl₃)
Shift (δ ppm)Carbon TypeAssignment
146.5 Quaternary (C-N)C1' (Aromatic ipso to N)
131.8 CH (Aromatic)C3', C5' (Ortho to Br)
113.5 CH (Aromatic)C2', C6' (Ortho to N)
108.2 Quaternary (C-Br)C4' (Aromatic ipso to Br)
55.8 CH₂C2 (Pyrrolidine)
51.2 CHC3 (Pyrrolidine - Chiral Center)
46.5 CH₂C5 (Pyrrolidine)
34.1 CH₂C4 (Pyrrolidine)

Experimental Protocol: Sample Preparation

To ensure your spectra match the reference data above, follow this preparation protocol.

  • Solvent Selection: Use CDCl₃ (Chloroform-d) neutralized with silver foil or K₂CO₃ if the amine is sensitive to acid traces in aged chloroform. Alternatively, DMSO-d₆ is recommended if the NH₂ peak resolution is critical (it will appear sharper and further downfield, ~3-4 ppm).

  • Concentration:

    • ¹H-NMR: Dissolve 5–10 mg of sample in 0.6 mL solvent.

    • ¹³C-NMR: Dissolve 20–30 mg of sample to ensure adequate signal-to-noise ratio for quaternary carbons.

  • Filtration: Filter the solution through a glass wool plug into the NMR tube to remove suspended solids that cause line broadening.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54347719, 1-(4-Bromophenyl)pyrrolidin-3-amine. Retrieved from [Link]

Sources

Foundational

Structure-activity relationship (SAR) studies of N-aryl pyrrolidines.

This guide details the structure-activity relationship (SAR) of N-aryl pyrrolidines , a privileged scaffold in medicinal chemistry. Unlike their N-benzyl or N-alkyl counterparts, N-aryl pyrrolidines function electronical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structure-activity relationship (SAR) of N-aryl pyrrolidines , a privileged scaffold in medicinal chemistry. Unlike their N-benzyl or N-alkyl counterparts, N-aryl pyrrolidines function electronically as cyclic anilines. This distinction is critical: the nitrogen lone pair is delocalized into the aromatic system, dramatically lowering basicity (pKa ~2–5 vs. ~9–10 for alkyl amines), flattening the nitrogen geometry, and altering metabolic liabilities.

This technical whitepaper focuses on the direct N-aryl bond (aniline-type) and its optimization for potency, metabolic stability, and conformational control.

Executive Summary: The Aniline Advantage

The N-aryl pyrrolidine moiety appears in diverse therapeutic agents, from Factor Xa inhibitors to S1P1 agonists and Androgen Receptor (AR) modulators . Its utility stems from three unique properties:

  • Electronic Tuning: The aryl ring acts as a "sink" for the nitrogen lone pair. Substituents on the ring (e.g., p-CN, p-F) fine-tune the electron density of the pyrrolidine, modulating hydrogen-bond acceptor capability.

  • Conformational Restriction: The N-Aryl bond possesses a rotational energy barrier that orients the aryl vector relative to the pyrrolidine pucker, critical for fitting into narrow hydrophobic pockets (e.g., GPCR transmembrane domains).

  • Metabolic Switching: Unlike N-dealkylation common in tertiary amines, N-aryl pyrrolidines are prone to aromatic hydroxylation or oxidation to lactams (pyrrolidones). SAR must focus on blocking these "soft spots."

Chemical Space & Synthesis

Accessing the N-aryl pyrrolidine scaffold requires robust C–N bond formation.[1] While SNAr works for electron-deficient rings, the Buchwald-Hartwig Amination is the industry standard for broad SAR exploration.

Protocol: Palladium-Catalyzed C–N Cross-Coupling

Objective: Synthesize a library of N-aryl pyrrolidines with varying electronic demands.

Reagents:

  • Catalyst: Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: Xantphos (for rigidity) or BINAP.

  • Base: NaOtBu (Sodium tert-butoxide).

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk tube and cool under Argon.

  • Charging: Add aryl bromide (1.0 equiv), pyrrolidine derivative (1.2 equiv), Pd2(dba)3 (1–2 mol%), and Xantphos (2–4 mol%).

  • Inerting: Evacuate and backfill with Argon (3x).

  • Activation: Add NaOtBu (1.4 equiv) and anhydrous toluene (0.2 M concentration).

  • Reaction: Seal and heat to 100°C for 12–18 hours. Monitor by LC-MS for disappearance of aryl bromide.

  • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc), and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). N-aryl pyrrolidines are often less polar than the starting amine due to lone-pair delocalization.

Expert Insight: For sterically hindered aryl halides (e.g., ortho-substituted), switch the ligand to Buchwald’s biaryl phosphines (e.g., t-BuXPhos) to facilitate oxidative addition and reductive elimination.

Mechanistic SAR Logic

A. The N-Aryl Head (Electronic & Steric Control)

The aryl group is the primary driver of physicochemical properties.

  • Para-Substitution (Electronic):

    • EWG (CN, CF3): Further delocalizes the N-lone pair. Effect: Increases lipophilicity (LogD) by reducing H-bond basicity; improves metabolic stability against N-oxidation.

    • EDG (OMe, Me): Increases electron density on N. Effect: Increases liability for CYP450-mediated oxidation to the radical cation intermediate.

  • Ortho-Substitution (Steric):

    • Introducing an ortho-methyl or ortho-chloro group forces the pyrrolidine ring to twist out of coplanarity with the aryl ring. This "twisted" conformation can break crystal packing (improving solubility) and lock the molecule into a bioactive conformation.

B. The Pyrrolidine Ring (Conformational Puckering)

The pyrrolidine ring is never flat; it exists in an "envelope" conformation. Substituents at C3 and C4 dictate this pucker via the Gauche Effect .

  • 3-Fluoro Substitution: A critical SAR tactic.

    • F-C-C-N Gauche Effect: The C-F bond prefers to be gauche to the N-lone pair (or N-Ar bond vector).

    • Result: A 3-fluoro group can lock the ring into a specific endo or exo pucker, potentially increasing binding affinity by reducing the entropic penalty upon binding.

    • Metabolic Block: Fluorine at C3 blocks metabolic hydroxylation at this position.

C. SAR Decision Logic (Visualized)

The following diagram illustrates the iterative optimization process for this scaffold.

SAR_Logic_Tree Start Hit Compound (N-Phenyl Pyrrolidine) Check_Metab Check Metabolic Stability (Microsomal Clearance) Start->Check_Metab Check_Potency Check Target Potency (IC50 / EC50) Start->Check_Potency High_Clearance High Clearance? Check_Metab->High_Clearance Low_Potency Low Potency? Check_Potency->Low_Potency Block_Para Add p-F or p-CN (Block Para-oxidation) High_Clearance->Block_Para Yes (Aryl unstable) Block_C3 Add 3-F to Pyrrolidine (Block Ring Oxidation) High_Clearance->Block_C3 Yes (Ring unstable) Optimized Lead Candidate (Balanced Profile) Block_Para->Optimized Block_C3->Optimized Twist_Scan Ortho-Substitution Scan (Force Twist Conformation) Low_Potency->Twist_Scan Steric Clash? Pucker_Scan 3-Substituent Scan (F, OH) (Lock Endo/Exo Pucker) Low_Potency->Pucker_Scan Entropic Penalty? Twist_Scan->Optimized Pucker_Scan->Optimized

Caption: Decision tree for optimizing N-aryl pyrrolidines, balancing metabolic stability (left) with conformational fit (right).

Data Presentation: Substituent Effects

The table below summarizes the impact of specific modifications on the physicochemical profile of a hypothetical N-phenyl pyrrolidine lead.

ModificationStructural EffectElectronic EffectMetabolic StabilityLogD (Lipophilicity)
Unsubstituted (H) Baseline flexibleModerate e- densityLow (Para-hydroxylation prone)Baseline
4-Fluoro (p-F) Minimal steric changeInductive withdrawal (EWG)High (Blocks para-site)+0.2 (Modest Increase)
4-Methoxy (p-OMe) Minimal steric changeResonance donation (EDG)Very Low (O-demethylation prone)-0.1 (Slight Decrease)
2-Methyl (o-Me) High Twist (Non-planar)Weak donationModerate (Steric shielding)+0.4 (Increase)
3-Fluoro (Pyrrolidine) Pucker Lock (Endo/Exo)Inductive withdrawal from NHigh (Blocks C3-oxidation)+0.1 (Modest Increase)

Key Takeaway: The 4-Fluoro-3-fluoropyrrolidine combination is a "sweet spot" in this scaffold, simultaneously blocking the two most common metabolic soft spots while maintaining a favorable lipophilic profile.

Experimental Protocol: Microsomal Stability Assay

To validate the SAR choices (e.g., adding a p-F group), use this self-validating protocol.

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Incubation:

    • Mix test compound (1 µM final) with pooled liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 min.

    • Start: Initiate reaction with NADPH-regenerating system (Mg2+, Glucose-6-phosphate, G6PDH).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile containing an internal standard (e.g., Warfarin) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) gives 
    
    
    
    .
    • Validation:Verapamil (high clearance) and Warfarin (low clearance) must be run as controls. If Verapamil

      
       min, the assay microsomes are inactive.
      

Synthesis Workflow Visualization

The following diagram outlines the parallel synthesis workflow used to generate the SAR library described above.

Synthesis_Workflow Reagents Aryl Bromides + Pyrrolidines Cat_Mix Pd2(dba)3 / Xantphos NaOtBu / Toluene Reagents->Cat_Mix Combine Heat Heat 100°C 12-18h Cat_Mix->Heat Coupling Workup Filter (Celite) Conc. & Flash Chrom. Heat->Workup Purify Library N-Aryl Pyrrolidine Library Workup->Library Output

Caption: Standard Buchwald-Hartwig workflow for N-aryl pyrrolidine library generation.

References

  • BenchChem. N-Arylation of Pyrrolidine: Technical Support & Protocols. Retrieved from .

  • National Institutes of Health (NIH). Structure-activity relationship (SAR) studies of pyrrolidine amide derivatives as NAAA inhibitors. Bioorg Med Chem. Retrieved from .

  • Frontiers in Pharmacology. Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from .[2]

  • MDPI. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination. Retrieved from .

  • Royal Society of Chemistry (RSC). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. Retrieved from .

Sources

Exploratory

Technical Guide: Solubility & Stability Profile of 1-(4-Bromophenyl)pyrrolidin-3-amine

The following technical guide provides an in-depth analysis of the solubility and stability profile of 1-(4-Bromophenyl)pyrrolidin-3-amine . This document is structured to serve as a reference for medicinal chemists and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the solubility and stability profile of 1-(4-Bromophenyl)pyrrolidin-3-amine . This document is structured to serve as a reference for medicinal chemists and formulation scientists, synthesizing specific physicochemical data with rigorous experimental protocols.

[1]

Executive Summary

Compound Identity: 1-(4-Bromophenyl)pyrrolidin-3-amine (CAS: 1181332-98-8) Role: Critical intermediate in the synthesis of kinase inhibitors and GPCR ligands.[1] Core Challenge: The molecule possesses two distinct nitrogen centers with vastly different pKa values, creating a complex solubility profile dependent on pH. Furthermore, the N-aryl moiety introduces specific oxidative liabilities that require strict handling protocols to prevent "browning" (oxidative polymerization).

This guide delineates the structural causality behind these properties and provides self-validating protocols for their assessment.

Physicochemical Profiling & Structural Logic[1]

Structural Analysis & Ionization

To understand the solubility and stability of this molecule, one must first deconstruct its electronic environment. The molecule contains two nitrogen atoms:[1][2][3][4]

  • N1 (Pyrrolidine Nitrogen): Attached directly to the 4-bromophenyl ring. This nitrogen lone pair is delocalized into the aromatic system (aniline-like). It is non-basic (Estimated pKa < 3.0) and planar.

  • N3 (Primary Amine): An aliphatic primary amine on the pyrrolidine ring. This nitrogen is highly basic (Estimated pKa ~9.5 – 10.5).

Implication: At physiological pH (7.4), the molecule exists predominantly as a mono-cation , protonated only at the primary amine (N3). It becomes neutral and lipophilic only at high pH (>11).

Predicted Physicochemical Data
PropertyValue (Approx.)Rationale
Molecular Weight 241.13 g/mol Free base
LogP (Neutral) 2.1 – 2.4Moderate lipophilicity driven by the bromo-phenyl ring.[1]
LogD (pH 7.4) -0.5 – 0.0Ionization of the primary amine increases water solubility significantly.
pKa (Basic) ~9.8Aliphatic primary amine (N3).
pKa (Weak) ~2.5N-aryl nitrogen (N1).[1]
H-Bond Donors 2Primary amine hydrogens.
Visualization: pH-Dependent Ionization State

The following diagram illustrates the dominant species across the pH scale, critical for selecting extraction solvents and buffer systems.

Ionization cluster_legend Solubility Implication Acidic pH < 2.0 Di-Cationic Species (Both N protonated) Physio pH 7.4 Mono-Cationic Species (Only N3 protonated) Acidic->Physio pKa ~ 2.5 (N1 deprotonates) Basic pH > 11.0 Neutral Species (Lipophilic Free Base) Physio->Basic pKa ~ 9.8 (N3 deprotonates) Solubility High Aqueous Solubility <--- pH 9 ---> High Organic Solubility

Caption: Ionization states of 1-(4-Bromophenyl)pyrrolidin-3-amine. Solubility shifts from aqueous-favored to organic-favored as pH crosses the pKa of the primary amine (~9.8).[1]

Solubility Profile & Experimental Protocols

Solvent Compatibility[1]
  • Water: Low solubility for the free base; High solubility for HCl salts.

  • DMSO: >100 mM (Excellent). Recommended for stock solutions.

  • Methanol/Ethanol: >50 mM. Good for transfers but avoid for long-term storage due to potential evaporation.[1]

  • DCM/Ethyl Acetate: High solubility for the neutral free base (extraction solvents).

Protocol: Thermodynamic Solubility Determination

Objective: Determine the saturation solubility of the solid compound in a specific buffer after equilibrium.

Methodology (Shake-Flask Method):

  • Preparation: Weigh ~5 mg of 1-(4-Bromophenyl)pyrrolidin-3-amine into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the test medium (e.g., PBS pH 7.4, 0.1N HCl, or Water).

  • Equilibration: Shake at 300 rpm at 25°C for 24 hours.

    • Expert Note: If the solid dissolves completely immediately, add more solid until a precipitate remains visible. A saturated solution must have excess solid.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

    • Calibration: Use a standard curve prepared from a DMSO stock (0.01 – 1.0 mg/mL) to ensure accuracy. Do not use the theoretical weight added.

Stability Profile & Forced Degradation[1][5][6][7][8][9]

Stability Risks[1]
  • Oxidation (High Risk): The N-aryl pyrrolidine moiety is electron-rich.[1] While the bromine atom withdraws some electron density, the nitrogen remains susceptible to oxidation, leading to N-oxides or quinone-imine type degradation products.[1]

  • Photolysis (Moderate Risk): Aniline derivatives often undergo homolytic cleavage or radical polymerization under UV light, resulting in sample discoloration (yellowing/browning).

  • Hydrolysis (Low Risk): The molecule lacks hydrolyzable esters, amides, or carbamates. It is stable in aqueous acid/base over short durations.

Protocol: Forced Degradation Study

This protocol stresses the molecule to identify degradation pathways and validate analytical methods.

Workflow Visualization:

Degradation cluster_conditions Stress Conditions Sample Test Sample (1 mg/mL in 50:50 ACN:H2O) Acid Acid Hydrolysis (0.1N HCl, 60°C, 4h) Sample->Acid Base Base Hydrolysis (0.1N NaOH, 60°C, 4h) Sample->Base Oxid Oxidation (3% H2O2, RT, 2h) Sample->Oxid Light Photolysis (UV/Vis, 1.2M Lux-hr) Sample->Light Analysis HPLC-PDA/MS Analysis Target: <20% Degradation Acid->Analysis Base->Analysis Oxid->Analysis Expect N-Oxides Light->Analysis Expect Debromination

Caption: Forced degradation workflow. Oxidation and Photolysis are the primary failure modes for N-aryl amines.[1]

Experimental Steps:

  • Oxidative Stress: Add 100 µL of 30% H₂O₂ to 900 µL of sample solution. Incubate at Room Temperature.[5] Monitor at T=1h and T=24h.

    • Expectation: Formation of N-oxide (+16 Da mass shift).[1]

  • Thermal/Hydrolytic Stress: Incubate in 0.1 N HCl and 0.1 N NaOH at 60°C for 4 hours.

    • Expectation: Minimal degradation. If degradation occurs, check for ring opening (rare).

  • Photostability: Expose solid sample and solution to 1.2 million lux-hours (ICH Q1B standard).

    • Expectation: Check for debromination (loss of Br, M-79/81) or dimerization.

Handling, Storage, and Safety

Storage Recommendations
  • Solid State: Store at 2–8°C (short term) or -20°C (long term).

  • Atmosphere: Store under Argon or Nitrogen . The free base amine reacts slowly with atmospheric CO₂ to form carbamates/carbonates (amine blush).

  • Light: Protect from light using amber vials or foil wrapping.

Safety (E-E-A-T)
  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Specific Hazard: As an aromatic amine derivative, treat as a potential sensitizer. Use double-gloving (Nitrile) when handling DMSO stock solutions to prevent transdermal absorption.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7016457, 1-(4-Bromophenyl)pyrrolidine. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Li, M., et al. (2021).Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4871. (Contextual reference for pyrrolidine scaffold stability).

Sources

Foundational

Review of literature on 1-arylpyrrolidin-3-amine analogs.

An In-Depth Technical Guide to the Synthesis, Biological Activity, and Structure-Activity Relationships of 1-Arylpyrrolidin-3-Amine Analogs Abstract The pyrrolidine ring is a cornerstone of medicinal chemistry, recognize...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Biological Activity, and Structure-Activity Relationships of 1-Arylpyrrolidin-3-Amine Analogs

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in FDA-approved drugs and natural products.[1][2][3] Its non-planar, sp3-hybridized structure allows for a thorough exploration of three-dimensional pharmacophore space, a critical advantage in modern drug design.[2][3] Among its many derivatives, the 1-arylpyrrolidin-3-amine core has emerged as a particularly versatile template, yielding compounds with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive review of the literature on these analogs, intended for researchers, chemists, and drug development professionals. We will delve into the nuanced synthetic strategies required for their creation, explore their diverse biological targets—with a focus on the central nervous system (CNS), oncology, and infectious diseases—and synthesize the critical structure-activity relationships (SAR) that govern their efficacy. This document is designed to serve as a foundational resource, bridging the gap between fundamental chemistry and applied pharmacology to accelerate the development of novel therapeutics based on this potent scaffold.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a recurring motif in a vast number of biologically active molecules.[2][4] Its utility in drug discovery is enhanced by several key features:

  • Three-Dimensionality: Unlike its aromatic counterpart, pyrrole, the pyrrolidine ring's puckered conformation provides 3D diversity, which is crucial for specific and high-affinity interactions with complex biological targets like proteins and enzymes.[2][3]

  • Stereochemical Complexity: The carbons of the pyrrolidine ring are often chiral centers. This allows for the synthesis of stereoisomers whose spatial orientation of substituents can lead to vastly different biological profiles and target selectivities.[3]

  • Synthetic Tractability: The pyrrolidine ring can be constructed or functionalized through a variety of reliable synthetic methods, making it an attractive starting point for creating large and diverse compound libraries.[1][5]

The 1-arylpyrrolidin-3-amine framework combines this advantageous scaffold with an N-aryl substituent and a C-3 amino group, creating two key points for diversification. The aryl group can engage in crucial π-stacking or hydrophobic interactions within a binding pocket, while the amino group serves as a handle for introducing a wide range of functionalities or acting as a key hydrogen bond donor/acceptor. This inherent versatility has led to the discovery of 1-arylpyrrolidin-3-amine analogs with potent activities as CNS agents (particularly dopamine receptor ligands), anticancer therapeutics, and antimicrobial compounds.[6][7][8]

Synthetic Strategies: Constructing the Core and Its Analogs

The synthesis of 1-arylpyrrolidin-3-amine analogs requires a robust and flexible chemical approach. Methodologies can be broadly categorized into the construction of the pyrrolidine ring itself and the subsequent functionalization of the core structure.

Formation of the Pyrrolidine Ring

The most prevalent and powerful method for constructing substituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene.[1] This reaction is highly efficient and offers excellent control over regioselectivity and stereoselectivity, making it a mainstay in medicinal chemistry.

Other notable methods include:

  • N-Heterocyclization: The reaction of primary amines with suitable diols, often catalyzed by iridium or ruthenium complexes, provides a direct route to N-substituted pyrrolidines.[5]

  • Intramolecular Amination: Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds offers a modern and efficient pathway to form the pyrrolidine ring under mild conditions.[5]

  • Reduction of Succinimides: Commercially available or readily synthesized succinimides can be reduced with strong reducing agents like borane in THF to yield the corresponding pyrrolidines.[9]

Synthesis of Key Intermediates and Final Analogs

A common and versatile strategy involves a multi-step sequence starting from a chiral precursor to ensure stereochemical control at the C-3 position.

General Synthetic Workflow:

  • Starting Material: The synthesis often begins with a commercially available chiral starting material, such as (R)- or (S)-3-hydroxypyrrolidine, which is N-protected with a group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).

  • Activation of the Hydroxyl Group: The hydroxyl group at C-3 is converted into a good leaving group, typically a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.[10]

  • Introduction of the Amino Group: The activated leaving group is displaced by an amine source. Direct amination can be achieved using ammonia under high pressure and temperature in an autoclave to yield the 3-aminopyrrolidine.[10] Alternatively, azide displacement followed by reduction provides another route to the primary amine.

  • N-Arylation: The aryl group is introduced at the N-1 position. This is typically achieved after removing the initial N-protecting group. The arylation can be performed via nucleophilic aromatic substitution if the aryl ring is sufficiently electron-deficient, or through metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

  • Diversification at the 3-Amino Group: The final step involves the functionalization of the exocyclic 3-amino group. This is where a wide array of analogs can be generated through reactions such as acylation with acid chlorides or carboxylic acids (using coupling agents like T3P), or reductive amination with aldehydes/ketones.[11]

G cluster_0 Core Synthesis cluster_1 Diversification Start Chiral 3-Hydroxypyrrolidine (N-Protected) Activate Activation of C3-OH (e.g., Mesylation) Start->Activate Aminate Introduction of C3-Amine (e.g., NH3 or Azide Route) Activate->Aminate Deprotect N-Deprotection Aminate->Deprotect Arylate N1-Arylation (e.g., Buchwald-Hartwig) Deprotect->Arylate Functionalize Functionalization of C3-Amine (Acylation, Alkylation, etc.) Arylate->Functionalize Final Final 1-Arylpyrrolidin-3-amine Analogs Functionalize->Final caption General workflow for synthesis of 1-arylpyrrolidin-3-amine analogs.

General workflow for synthesis of 1-arylpyrrolidin-3-amine analogs.

Biological Activities and Therapeutic Targets

The 1-arylpyrrolidin-3-amine scaffold has proven to be a fertile ground for discovering compounds with significant therapeutic potential across multiple disease areas.

Central Nervous System (CNS) Applications

This is arguably the most explored area for this class of compounds. Their structural similarity to endogenous neurotransmitters makes them ideal candidates for modulating CNS receptors.

  • Dopamine D2/D3 Receptor Ligands: A significant body of research has focused on developing 1-arylpyrrolidin-3-amine analogs as ligands for D2-like dopamine receptors (D2, D3, and D4).[12] These receptors are critical targets for treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease.[12] Many analogs act as antagonists or partial agonists at these receptors.[12] Some advanced designs incorporate a secondary pharmacophore linked to the core, creating "bitopic" ligands that can interact with both the primary (orthosteric) binding site and a secondary (allosteric) site on the receptor, often leading to higher affinity and selectivity.[12][13][14]

  • Neurodegenerative Diseases: In the context of Alzheimer's disease, chiral pyrrolidines have been investigated as multipotent agents.[6] These compounds are designed to simultaneously target multiple pathological pathways, such as inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to boost cholinergic neurotransmission, and providing antioxidant effects to combat oxidative stress.[6]

G Ligand 1-Arylpyrrolidin-3-amine Analog (Antagonist) D2R Dopamine D2 Receptor Ligand->D2R Binds & Blocks G_Protein Gi/o Protein Signaling D2R->G_Protein Prevents Activation AC Adenylyl Cyclase (Inhibited) G_Protein->AC Relieves Inhibition cAMP cAMP Levels (Increased) AC->cAMP Response Modulation of Neuronal Activity cAMP->Response caption Modulation of Dopamine D2 receptor signaling by an antagonist. G Start Design & Synthesis of 1-Arylpyrrolidin-3-amine Library HTS High-Throughput Screening (Primary Assays) Start->HTS Hit_ID Hit Identification (Compounds with Desired Activity) HTS->Hit_ID SAR SAR-Guided Lead Optimization Hit_ID->SAR SAR->Start Iterative Design & Synthesis In_Vitro In Vitro Profiling (ADME, Selectivity, MOA) SAR->In_Vitro In_Vivo In Vivo Efficacy & Safety (Animal Models) In_Vitro->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate caption Logical workflow for the development of therapeutic agents.

Sources

Exploratory

Computational docking studies for 1-(4-Bromophenyl)pyrrolidin-3-amine.

Topic: In Silico Characterization and Docking Protocols for 1-(4-Bromophenyl)pyrrolidin-3-amine Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Dis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Characterization and Docking Protocols for 1-(4-Bromophenyl)pyrrolidin-3-amine Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Leads

Executive Summary & Pharmacophore Definition

1-(4-Bromophenyl)pyrrolidin-3-amine represents a privileged scaffold in medicinal chemistry, often serving as a high-value fragment or intermediate in the synthesis of DPP-4 inhibitors, GPCR modulators (specifically Dopamine D3/D4 and Serotonin 5-HT), and kinase inhibitors.

This guide moves beyond standard "black-box" docking. It addresses the specific physicochemical challenges posed by this molecule: chirality at the C3 position and the anisotropic charge distribution (sigma-hole) of the bromine atom. Failure to model these correctly results in false-negative binding predictions.

The Pharmacophore Triad
  • The Anchor (4-Bromophenyl): A hydrophobic moiety capable of

    
    -stacking and, critically, halogen bonding  (X-bond).
    
  • The Scaffold (Pyrrolidine): A semi-rigid 5-membered ring that dictates the vector of the amine. The ring pucker controls the spatial orientation of substituents.

  • The Warhead/Linker (3-Amine): A primary amine (

    
    ), predominantly protonated at physiological pH, serving as a key salt-bridge donor or a vector for fragment growth.
    

Phase I: Advanced Ligand Preparation

Standard force fields (e.g., GAFF, MMFF94) often treat halogens as simple negative point charges. This is incorrect for aryl bromides, which possess a positive electrostatic potential cap known as the


-hole .
2.1 Quantum Mechanical (QM) Geometry Optimization

To capture the correct electrostatics, you must derive partial charges from a QM potential.

  • Protocol:

    • Conformer Generation: Generate initial conformers (R and S enantiomers separately).

    • QM Optimization: Optimize geometry using DFT (Density Functional Theory).

      • Functional/Basis Set: B3LYP/6-31G* (or wB97X-D for dispersion correction).

      • Software: Gaussian, ORCA, or Jaguar.

    • Charge Derivation: Calculate ESP (Electrostatic Potential) charges.

      • Critical Step: Use RESP (Restrained Electrostatic Potential) fitting. Ensure the bromine atom is assigned its specific anisotropic charge parameters if your docking software supports "Virtual Sites" or "Extra Points" (EP).

2.2 Stereochemical Enumeration

The C3 carbon is chiral. You must dock both enantiomers unless the sample is known to be enantiopure.

  • Isomer A: (3R)-1-(4-bromophenyl)pyrrolidin-3-amine

  • Isomer B: (3S)-1-(4-bromophenyl)pyrrolidin-3-amine

Phase II: Target Selection & Inverse Docking Strategy

If the biological target is unknown (phenotypic hit), use Inverse Docking to predict potential binding partners. Based on the scaffold, the following targets are prioritized:

Target ClassRationaleKey Residues to Monitor
DPP-4 Pyrrolidine mimics the Proline residue cleaved by DPP-4.Glu205, Glu206 (Salt bridge to amine)
Dopamine D3 Aryl-amine distance (~5-7 Å) fits the orthosteric site.Asp110 (Salt bridge), Phe346 (

-stack)
Factor Xa Bromophenyl group often binds in the S1 pocket (chlorine/bromine scan).Tyr228 (S1 pocket hydrophobic enclosure)

Phase III: The Docking Protocol

This section details a "Sigma-Hole Corrected" docking workflow.

4.1 Workflow Logic (Graphviz)

DockingWorkflow Ligand Ligand: 1-(4-Br-Ph)... QM QM Optimization (B3LYP/6-31G*) Ligand->QM Sigma Add Virtual Site (Sigma Hole) QM->Sigma ESP Charges Dock Sampling (Genetic Algorithm) Sigma->Dock Grid Receptor Grid Gen (Include X-bond terms) Grid->Dock Score Scoring (ChemPLP / XP) Dock->Score

Caption: Workflow integrating QM-derived electrostatics to account for the bromine sigma-hole during docking.

4.2 Step-by-Step Methodology
Step 1: Receptor Preparation
  • Protonation: Use a tool like PropKa or H++ to determine residue protonation at pH 7.4.

  • Histidine Tautomers: Manually inspect Histidines in the active site. For GPCRs, ensure conserved Asp residues are deprotonated.

  • Water Molecules: Retain bridging waters only if they form >2 H-bonds with the protein. For DPP-4, specific waters in the S2 pocket are often critical.

Step 2: Grid Generation (The Halogen Factor)

Standard grids often repel the bromine due to steric clash.

  • Modification: If using AutoDock , modify the vdw_ep parameter for Br to allow closer approach to carbonyl oxygens (the halogen bond acceptor).

  • If using Glide/Gold: Enable "Halogen Bonding" scoring terms. Define the backbone carbonyl oxygens of the pocket as "H-bond/X-bond acceptors."

Step 3: Sampling & Scoring
  • Search Algorithm: Lamarckian Genetic Algorithm (LGA) or Systematic Search.

  • Exhaustiveness: Set to High (or exhaustiveness = 32 in Vina). The pyrrolidine ring pucker requires sufficient sampling.

  • Constraints (Optional): If docking into a GPCR, apply a Positional Constraint (radius 1.5 Å) requiring the protonated amine nitrogen to be near the conserved Aspartate (e.g., Asp3.32).

Phase IV: Validation & Analysis

5.1 The Interaction Fingerprint

A successful pose for 1-(4-Bromophenyl)pyrrolidin-3-amine must satisfy the following geometric criteria:

  • Salt Bridge: Distance

    
     (Asp/Glu) 
    
    
    
    Å.
  • Halogen Bond:

    • Distance

      
       (carbonyl) 
      
      
      
      Å.[1]
    • Angle

      
       (Linearity is crucial for X-bonds).
      
  • 
    -Interaction:  Centroid-to-centroid distance 
    
    
    
    Å with aromatic residues (Phe/Tyr/Trp).
5.2 Molecular Dynamics (MD) Stability Check

Docking provides a static snapshot. MD is required to verify the stability of the halogen bond, which is often weak (


 kcal/mol).
  • Simulation Time: 50-100 ns.

  • Force Field: CHARMM36m (protein) + CGenFF (ligand) OR AMBER ff14SB + GAFF2.

  • Metric: Plot the distance of the

    
     interaction over time. If the distance fluctuates 
    
    
    
    Å frequently, the halogen bond is unstable.
5.3 Decoy Discrimination (Self-Validating System)

To prove your protocol isn't generating random hits:

  • Generate Decoys: Create 50 molecules with similar MW and LogP but different topology (e.g., piperidines, non-halogenated analogs) using DUD-E.

  • Enrichment Calculation: Dock all decoys + your active molecule.

  • Success Criteria: Your molecule must rank in the top 5% of the decoy list.

References

  • Kolář, M., & Hobza, P. (2012). Computer-Aided Drug Design: Plugging the Explicit

    
    -Holes into Molecular Docking. Chemical Reviews. 
    
  • Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry.

  • Schrödinger, LLC. Glide: Ligand Docking with Halogen Bonding Scoring.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function. Journal of Computational Chemistry.

  • Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Technical Guide: Analytical Purity Assessment of 1-(4-Bromophenyl)pyrrolidin-3-amine

Abstract & Scope This Application Note provides a comprehensive protocol for the purity assessment of 1-(4-Bromophenyl)pyrrolidin-3-amine , a critical intermediate in medicinal chemistry scaffolds. Due to the presence of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note provides a comprehensive protocol for the purity assessment of 1-(4-Bromophenyl)pyrrolidin-3-amine , a critical intermediate in medicinal chemistry scaffolds. Due to the presence of a basic primary amine and a chiral center at position C3, this molecule presents specific analytical challenges:

  • Peak Tailing: Interaction of the primary amine with residual silanols on silica columns.

  • Enantiomeric Purity: The necessity to distinguish between (

    
    ) and (
    
    
    
    ) enantiomers.[1]
  • UV Detection: Leveraging the 4-bromophenyl chromophore for direct detection without derivatization.

This guide details two validated workflows: Reverse-Phase UHPLC for chemical purity and Normal-Phase Chiral HPLC for enantiomeric excess determination.

Chemical Purity Assessment (RP-UHPLC)

Method Design Rationale

The molecule contains a basic nitrogen (pyrrolidine amine, pKa ~9.5) and a less basic aniline-like nitrogen (pKa ~2-3). Standard neutral pH conditions often result in broad, tailing peaks due to ionic interactions with the stationary phase.

Strategic Choice: We utilize a High-pH mobile phase (pH 10.0). At this pH, the primary amine is deprotonated (neutral), significantly improving peak shape and retention on hybrid-silica columns.

Chromatographic Conditions[1][2][3]
ParameterSpecification
System UHPLC System (e.g., Agilent 1290 / Waters H-Class)
Column Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent High-pH stable column)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with NH₄OH)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.6 mL/min
Column Temp 40°C
Detection UV @ 254 nm (primary) and 280 nm (secondary)
Injection Vol 2.0 µL
Gradient Profile
Time (min)% Mobile Phase BEvent
0.005Initial Hold
1.005Start Gradient
8.0095Linear Ramp
10.0095Wash
10.105Re-equilibration
13.005End of Run
System Suitability (SST) Criteria
  • Tailing Factor (

    
    ): 
    
    
    
    1.5 (Critical for basic amines).
  • Theoretical Plates (

    
    ): 
    
    
    
    5000.
  • Precision (RSD, n=6):

    
     2.0% for main peak area.
    

Chiral Purity Assessment (Normal Phase HPLC)

Method Design Rationale

The 3-aminopyrrolidine core is a classic candidate for polysaccharide-based chiral selectors. The primary amine requires a basic modifier in the mobile phase to prevent non-specific binding to the silica matrix of the chiral column, which would otherwise mask enantiomeric separation.

Strategic Choice: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA) is selected as the primary column due to its proven success with aryl-amines.

Chromatographic Conditions[1][2][3]
ParameterSpecification
System HPLC System (Binary Pump preferred for isocratic mixing)
Column Daicel Chiralpak AD-H, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane : Isopropanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Column Temp 25°C (Ambient)
Detection UV @ 254 nm
Run Time 20 - 30 minutes (Isocratic)

Note on Additives: The 0.1% DEA is non-negotiable. Without it, the amine will adsorb to the stationary phase, resulting in no elution or severe smearing.

Experimental Protocols

Sample Preparation Workflow

Objective: Ensure complete dissolution without inducing degradation or chiral racemization.

  • Weighing: Accurately weigh 5.0 mg of 1-(4-Bromophenyl)pyrrolidin-3-amine reference standard or sample.

  • Dissolution (Chemical Purity):

    • Dissolve in 2 mL of 50:50 Water:Acetonitrile.

    • Sonicate for 5 minutes.

    • Filter through a 0.22 µm PTFE syringe filter (Nylon is also acceptable).

  • Dissolution (Chiral Purity):

    • Dissolve in 2 mL of Ethanol or Isopropanol (avoid pure Hexane as the salt forms may not dissolve).

    • Caution: Do not use water or DMSO for Normal Phase injection; it will deactivate the column.

  • Vialing: Transfer to amber HPLC vials to prevent potential photodegradation of the bromophenyl moiety.

Analytical Workflow Diagram

The following diagram illustrates the decision matrix and workflow for releasing a batch of this intermediate.

AnalyticalWorkflow Start Crude Material 1-(4-Bromophenyl)pyrrolidin-3-amine Solubility Solubility Check (MeOH/ACN) Start->Solubility RP_HPLC Method A: RP-UHPLC (High pH C18) Solubility->RP_HPLC Purity_Check Chemical Purity > 98%? RP_HPLC->Purity_Check Chiral_HPLC Method B: Chiral HPLC (Chiralpak AD-H) Purity_Check->Chiral_HPLC Yes Fail_Reprocess FAIL: Recrystallize or Column Chromatography Purity_Check->Fail_Reprocess No EE_Check e.e. > 99%? Chiral_HPLC->EE_Check EE_Check->Fail_Reprocess No Pass_Release PASS: Release for Next Synthetic Step EE_Check->Pass_Release Yes

Figure 1: Analytical workflow for quality control, prioritizing chemical purity before chiral assessment to conserve expensive chiral columns.

Senior Scientist Insights & Troubleshooting

The "Memory Effect" in Chiral HPLC

Observation: When switching the Chiralpak AD-H column between different amine projects, retention times shift. Root Cause: The basic modifier (DEA) modifies the silica surface environment. Solution: Dedicate a specific column to basic analysis.[2] If sharing is necessary, flush the column with 100% Ethanol (0.5 mL/min for 2 hours) to remove adsorbed amines before storage.

Peak Doublets in RP-HPLC

Observation: The main peak appears as a split peak or doublet. Root Cause: This is often due to "Atropisomerism" (restricted rotation of the phenyl-pyrrolidine bond) or, more likely, a pH mismatch between the sample diluent and mobile phase. Solution: Ensure the sample diluent pH matches the starting mobile phase pH. For the High-pH method, dissolve the sample in 10 mM Ammonium Bicarbonate/ACN rather than pure ACN.

Identification of Impurities

Common synthetic by-products to watch for:

  • 1,4-Dibromobenzene: Starting material. Elutes late (high hydrophobicity) in RP-HPLC.

  • Regioisomers: If the pyrrolidine ring was formed via cyclization, check for 2-aminopyrrolidine derivatives (rare but possible).

  • Des-bromo analog: 1-Phenylpyrrolidin-3-amine (formed by debromination during Pd-catalyzed coupling if used). Monitor m/z 163 (M+H).

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[3][4][5]

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Standard protocol for polysaccharide columns).

  • Waters Corporation. XBridge BEH C18 Column Care and Use Manual. (High pH stability data).

  • Dong, M. W.Modern HPLC for Practicing Scientists. Wiley-Interscience.

Sources

Application

Application Note: Strategic Utilization of 1-(4-Bromophenyl)pyrrolidin-3-amine in Medicinal Chemistry

Executive Summary This guide details the synthetic utility of 1-(4-Bromophenyl)pyrrolidin-3-amine , a high-value bifunctional building block. Unlike flat aromatic linkers, the pyrrolidine core introduces critical charact...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 1-(4-Bromophenyl)pyrrolidin-3-amine , a high-value bifunctional building block. Unlike flat aromatic linkers, the pyrrolidine core introduces critical


 character (

), enhancing solubility and providing specific stereochemical vectors—properties essential for escaping "flatland" in modern drug discovery.

This application note provides validated protocols for its two orthogonal reactivity handles: the nucleophilic primary amine (for library diversification) and the electrophilic aryl bromide (for scaffold extension).

Structural Analysis & Reactivity Profile[1]

The molecule functions as a semi-rigid linker. Its value lies in the orthogonal reactivity of its two functional groups, allowing for sequential, controlled functionalization.

Key Physicochemical Advantages
  • Conformational Restriction: The pyrrolidine ring restricts the conformational freedom of the amine relative to a linear alkyl chain, potentially reducing the entropic penalty upon protein binding.

  • Metabolic Stability: Substitution at the 3-position of pyrrolidine often blocks metabolic oxidation common at the

    
    -carbon of cyclic amines.
    
  • Solubility: The basic nitrogen (pKa

    
     9-10) and non-planar core improve aqueous solubility compared to biphenyl or phenyl-piperidine analogs.
    
Reactivity Map (Graphviz)

ReactivityMap Core 1-(4-Bromophenyl) pyrrolidin-3-amine Amine Primary Amine (-NH2) (Nucleophile) Core->Amine Bromide Aryl Bromide (-Br) (Electrophile) Core->Bromide Amide Amide Coupling (Library Diversification) Amine->Amide HATU/DIPEA Suzuki Suzuki-Miyaura (Biaryl Formation) Bromide->Suzuki Pd(dppf)Cl2 / Ar-B(OH)2 Buchwald Buchwald-Hartwig (Amination) Bromide->Buchwald Pd2(dba)3 / BINAP

Figure 1: Orthogonal reactivity map highlighting the divergent synthetic pathways available for the scaffold.

Experimental Protocols

Protocol A: Chemoselective Amide Coupling (The "Left" Handle)

Objective: Functionalize the primary amine while leaving the aryl bromide intact for downstream coupling.

Challenge: The secondary aniline nitrogen (in the ring) is electronically deactivated by the 4-bromophenyl group, making the primary amine significantly more nucleophilic. However, care must be taken to avoid bis-acylation.

Materials:

  • Substrate: 1-(4-Bromophenyl)pyrrolidin-3-amine (1.0 equiv)

  • Carboxylic Acid (

    
    ): 1.1 equiv
    
  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF (

    
     concentration). Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir at Room Temperature (RT) for 5 minutes. Self-Validation: The solution should turn slightly yellow, indicating active ester formation.
    
  • Addition: Add 1-(4-Bromophenyl)pyrrolidin-3-amine (1.0 equiv) directly to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours.

  • Monitoring: Check via LCMS. Look for the mass shift

    
    .
    
    • Troubleshooting: If reaction is slow, heat to 40°C. Do not exceed 60°C to prevent displacement of the bromide.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x) and Brine (1x). Dry over 
    
    
    
    .
Protocol B: Suzuki-Miyaura Cross-Coupling (The "Right" Handle)

Objective: Extend the scaffold by coupling the aryl bromide with an aryl boronic acid.

Critical Consideration: Free primary amines can coordinate to Palladium, poisoning the catalyst. While modern ligands (e.g., XPhos, SPhos) tolerate free amines, protecting the amine (Boc) is recommended for high-reliability scale-up.

Variant 1: Robust Method (With Boc-Protection)

  • Protection (Pre-step): Treat the starting material with

    
     (1.1 equiv) and 
    
    
    
    in DCM to generate the tert-butyl carbamate intermediate.
  • Coupling Reaction:

    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (2.0 M aqueous solution, 3.0 equiv)
      
    • Solvent: 1,4-Dioxane (degassed)

    • Temperature: 90°C

  • Procedure:

    • Combine Boc-protected intermediate, Aryl Boronic Acid (1.2 equiv), and catalyst in a microwave vial.

    • Evacuate and backfill with Nitrogen (3x).

    • Add Dioxane and aqueous Base.

    • Heat at 90°C for 4–12 hours (or 1 hour in microwave).

  • Deprotection (Post-step): Treat with 4M HCl in Dioxane or TFA/DCM (1:1) to reveal the amine for further chemistry.

Variant 2: Direct Coupling (Unprotected Amine) Use this only if the amine is sterically hindered or if step-count reduction is critical.

  • Catalyst System:

    
     (2 mol%) + XPhos  (4 mol%). The bulky biaryl phosphine ligand prevents amine coordination to the metal center.
    
  • Base:

    
     (3.0 equiv).
    
  • Solvent: n-Butanol/Water (4:1) at 100°C.

Synthetic Workflow & Decision Logic

The following diagram illustrates the decision process for library generation using this scaffold.

Workflow Start Start: 1-(4-Bromophenyl) pyrrolidin-3-amine Decision Decision: Is the Amine Product Stable? Start->Decision PathA Path A: Amide First (Standard Library) Decision->PathA Yes PathB Path B: Coupling First (Scaffold Extension) Decision->PathB No / Sensitive StepA1 1. Amide Coupling (R-COOH, HATU) PathA->StepA1 StepB1 1. Boc Protection PathB->StepB1 StepA2 2. Suzuki Coupling (Ar-B(OH)2, Pd) StepA1->StepA2 StepB2 2. Suzuki Coupling StepB1->StepB2 StepB3 3. Deprotection (TFA) StepB2->StepB3 StepB4 4. Derivatization StepB3->StepB4

Figure 2: Strategic workflow for library synthesis. Path A is faster; Path B is more robust for complex coupling partners.

Comparative Data: Solvent Effects on Amidation

When performing the amide coupling (Protocol A), solvent choice impacts the solubility of the zwitterionic intermediate and reaction rate.

SolventSolubility of CoreReaction Rate (HATU)Yield (Isolated)Notes
DMF HighFast (< 2h)92%Recommended standard.
DCM ModerateModerate (4h)78%Good for simple acids; core may precipitate.
THF LowSlow (> 12h)65%Not recommended; poor solubility of salt forms.
NMP HighFast (< 2h)88%Alternative to DMF; harder to remove.

References

  • Privileged Scaffolds in Medicinal Chemistry: The pyrrolidine core is widely recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its ability to improve metabolic stability compared to linear amines.[1]

    • Source: (Contextual grounding on scaffold utility).

  • Suzuki-Miyaura Coupling of Anilines: Protocols for coupling unprotected halo-anilines, demonstrating the feasibility of "Variant 2" in the protocol section.

    • Source:

  • Buchwald-Hartwig Amination: Foundational work on C-N bond formation, relevant if the user chooses to displace the bromide with a second amine.

    • Source: (General mechanism and ligand selection).

  • Scaffold Hopping & Metabolic Stability: Discussion on replacing phenyl rings with saturated heterocycles (like pyrrolidine) to improve physicochemical properties.

    • Source:

Sources

Method

Protocol for developing derivatives from 1-(4-Bromophenyl)pyrrolidin-3-amine via Suzuki coupling.

Part 1: Strategic Overview & Chemical Logic 1.1 The Substrate Challenge The scaffold 1-(4-Bromophenyl)pyrrolidin-3-amine presents a classic "chemoselectivity vs. efficiency" dilemma in medicinal chemistry.[1] The Electro...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Chemical Logic

1.1 The Substrate Challenge The scaffold 1-(4-Bromophenyl)pyrrolidin-3-amine presents a classic "chemoselectivity vs. efficiency" dilemma in medicinal chemistry.[1]

  • The Electrophile: The 4-bromophenyl moiety is a standard, highly reactive electrophile for oxidative addition to Pd(0).

  • The Nucleophile (Interference): The primary amine at the C3 position of the pyrrolidine ring is a Lewis base. In standard catalytic cycles, free primary amines can coordinate competitively to the Palladium center, displacing phosphine ligands and forming inactive "Pd-amine" complexes (catalyst poisoning). Furthermore, under oxidative conditions, the amine can undergo N-arylation (Buchwald-Hartwig type side reaction) or oxidation.

1.2 The Two-Path Strategy To address this, this guide provides two distinct protocols tailored to your development stage:

  • Protocol A: The "High-Fidelity" Route (Boc-Protection).

    • Use Case: Early-stage discovery, small scale (<1g), or when the coupling partner (boronic acid) is expensive/scarce.

    • Logic: Masking the amine eliminates catalyst poisoning and side-reactivity, guaranteeing high yields and simplified purification at the cost of two extra synthetic steps.

  • Protocol B: The "Process-Efficient" Route (Direct Coupling).

    • Use Case: Scale-up (>10g), rapid library synthesis, or cost-sensitive manufacturing.[1]

    • Logic: Utilizes sterically bulky, electron-rich Buchwald ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) that bind Pd tightly, preventing the free amine from displacing the ligand.

Part 2: Decision Matrix & Workflow

The following diagram illustrates the decision logic for selecting the appropriate protocol based on project constraints.

DecisionMatrix Start Starting Material: 1-(4-Bromophenyl)pyrrolidin-3-amine Assess Assessment: Scale & Boronic Acid Cost Start->Assess Prot_Step Step 1: Boc Protection (Boc2O, DCM) Assess->Prot_Step High Value / Low Scale Direct_Coup Direct Coupling (Gen-3 Buchwald or Pd(dppf)) Assess->Direct_Coup High Throughput / Scale-up Coup_A Step 2: Suzuki Coupling (Standard Pd(PPh3)4 or Pd(dppf)) Prot_Step->Coup_A Deprot Step 3: Deprotection (TFA or HCl) Coup_A->Deprot Scavenge Pd Scavenging (Thiourea/Silica) Deprot->Scavenge Direct_Coup->Scavenge Final Final Product: Biaryl-pyrrolidin-3-amine Scavenge->Final

Figure 1: Strategic workflow for derivative generation. Path A (Red) prioritizes reliability; Path B (Green) prioritizes efficiency.

Part 3: Detailed Experimental Protocols

Protocol A: The Protected Route (Boc-Strategy)

Recommended for: High-value boronic acids, chiral retention assurance.

Step 1: Protection

  • Dissolve 1-(4-Bromophenyl)pyrrolidin-3-amine (1.0 equiv) in DCM (10 mL/g).

  • Add TEA (1.5 equiv) followed by Boc₂O (1.1 equiv).[1]

  • Stir at RT for 2 hours. Monitor by TLC/LCMS.[1]

  • Wash with 1N HCl, brine, dry over Na₂SO₄, and concentrate. Yield is typically >95%.[2][3]

Step 2: Suzuki Coupling

  • Reagents:

    • Substrate: N-Boc-1-(4-bromophenyl)pyrrolidin-3-amine (1.0 equiv)[1]

    • Boronic Acid: Ar-B(OH)₂ (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂[4][5]·DCM (0.03 equiv) — Chosen for robustness against air.

    • Base: K₂CO₃ (2.0 M aq.[1] solution, 3.0 equiv)

    • Solvent: 1,4-Dioxane (degassed).[1]

  • Procedure:

    • Charge reaction vessel with Substrate, Boronic Acid, and Catalyst.[1][6]

    • Evacuate and backfill with N₂ (3 cycles).[1]

    • Add Dioxane and aqueous K₂CO₃.[1]

    • Heat to 80°C for 4–12 hours.

    • Critical Check: LCMS should show complete consumption of bromide.[1]

    • Workup: Dilute with EtOAc, wash with water/brine.[1] Pass crude through a short silica plug.[1]

Step 3: Deprotection

  • Dissolve crude intermediate in DCM.[1]

  • Add TFA (10–20 equiv) or 4M HCl in Dioxane. Stir at RT for 1 hour.

  • Concentrate in vacuo.[1][6] Neutralize with saturated NaHCO₃ or ion-exchange resin (SCX-2) to obtain the free amine.[1]

Protocol B: The Direct Coupling Route

Recommended for: Library generation, avoiding protection/deprotection steps.

Mechanistic Insight: To couple the free amine substrate successfully, we must use a ligand that is more Lewis-basic than the primary amine (to bind Pd tightly) and sterically bulky (to prevent the amine from approaching the metal center). XPhos or SPhos are ideal.[1] Pd(dppf)Cl₂ is a cost-effective alternative that often works due to the chelating effect of the ferrocene ligand.

Experimental Setup:

ComponentReagentEquivNotes
Substrate 1-(4-Bromophenyl)pyrrolidin-3-amine1.0Use as free base or HCl salt (add extra base if salt).[1]
Partner Aryl Boronic Acid1.3Excess accounts for potential protodeboronation.[1]
Catalyst XPhos Pd G3 0.023rd Gen Precatalyst ensures rapid activation.[1]
Base K₃PO₄ (Tribasic)3.0Anhydrous or 0.5M aq.[1] Weaker bases prevent side reactions.[1]
Solvent n-Butanol / Water (4:[1]1)-Biphasic system promotes solubility of polar substrate.[1]

Procedure:

  • Degassing (Crucial): Sparge the solvent mixture with Argon or Nitrogen for 15 minutes before adding catalyst.[1] Oxygen + Free Amine + Pd = Oxidation/Decomposition.[1]

  • Add Substrate, Boronic Acid, Base, and Catalyst to a vial/flask.[1]

  • Seal and heat to 100°C for 2–6 hours.

  • Monitoring: Monitor by LCMS. Look for the [M+H] peak of the biaryl product.

    • Troubleshooting: If conversion stalls, add 1 mol% more catalyst and heat for 2 hours.

  • Workup:

    • Cool to RT. Filter through Celite.[1]

    • Pd Removal: Add SiliaMetS® Thiol or QuadraPure™ TU scavenger resin (5 wt% relative to substrate) and stir for 2 hours.[1] Free amines bind Pd residues tightly; this step is mandatory for biological testing.

    • Partition between EtOAc and water.[1] Dry organic layer and concentrate.[1][6]

Part 4: Visualization of Reaction Pathways

ReactionScheme SM 1-(4-Bromophenyl) pyrrolidin-3-amine Cond_A Protocol A: 1. Boc2O 2. Pd(dppf), K2CO3 3. TFA SM->Cond_A Cond_B Protocol B: XPhos Pd G3 K3PO4, BuOH/H2O 100°C SM->Cond_B Boron Ar-B(OH)2 Boron->Cond_B Inter_A N-Boc Intermediate Cond_A->Inter_A Step 1-2 Prod Product: 1-(4-Arylphenyl) pyrrolidin-3-amine Cond_B->Prod Direct Inter_A->Prod Step 3

Figure 2: Chemical reaction scheme comparing the 3-step protected route vs. the 1-step direct route.[1]

Part 5: Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (Protocol B) Catalyst poisoning by amine.[1]Switch to XPhos Pd G3 or CataCXium A .[1] Increase temp to 110°C.
Protodeboronation Boronic acid instability.[1]Use Boronic Esters (Pinacol) or K-Trifluoroborates instead of acids.[1]
Pd Contamination Amine chelating Pd in product.[1][7]Use MP-TMT scavenger resin or wash with aqueous Sodium Diethyldithiocarbamate.[1]
Racemization Harsh base/heat affecting C3.[1]Confirm ee% via Chiral HPLC. Switch to weaker base (Cs₂CO₃) and lower temp (60°C).

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Provides basis for ligand selection like XPhos for amine-containing substrates).[1] Link

  • Molander, G. A., & Canturk, B. (2009).[1][8] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling.[1] Angewandte Chemie International Edition, 48(49), 9240-9261. Link

  • Guidance on Pd Scavenging: Welch, C. J., et al. (2005).[1] Adsorbent screening for metal impurity removal in pharmaceutical process research. Organic Process Research & Development, 9(2), 198-205. Link

  • Unprotected Amine Coupling: Practical applications derived from Ortho-bromoaniline coupling studies. See: Journal of Organic Chemistry, 2024, 89, 16195 (General context on recent Suzuki advancements). Link

Sources

Application

How to perform cell-based cytotoxicity assays with 1-(4-Bromophenyl)pyrrolidin-3-amine.

Application Note & Protocol | Doc ID: AN-BPPA-CYTO-01 [1] Introduction: The Pharmacophore Context 1-(4-Bromophenyl)pyrrolidin-3-amine is a functionalized pyrrolidine scaffold often utilized as a building block in fragmen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | Doc ID: AN-BPPA-CYTO-01 [1]

Introduction: The Pharmacophore Context

1-(4-Bromophenyl)pyrrolidin-3-amine is a functionalized pyrrolidine scaffold often utilized as a building block in fragment-based drug discovery (FBDD).[1] Its structure features a lipophilic bromophenyl "tail" and a polar primary amine "head," making it a classic amphiphilic pharmacophore capable of interacting with G-protein coupled receptors (GPCRs) or kinase hinges.[1]

However, the presence of a primary amine and an aryl halide requires rigorous cytotoxicity profiling.[1] Primary amines can induce non-specific lysosomotropism (accumulation in acidic organelles), while the brominated moiety introduces lipophilicity that may disrupt cell membranes at high concentrations.[1]

This guide details the protocol for assessing the cytotoxic window of this compound.[1] We prioritize a multiplexed approach —measuring metabolic health (ATP) and membrane integrity (LDH)—to distinguish between specific growth inhibition and necrotic cell death.[1]

Compound Handling & Preparation

Critical Failure Point: Poor solubility or precipitation of aryl-amines in aqueous media is the #1 cause of "false" cytotoxicity data.[1]

Solubility Profile
  • Molecular Weight: ~241.13 g/mol [1][2]

  • Lipophilicity (cLogP): ~2.5 (Estimated).[1] Moderate lipophilicity.[1]

  • Solvent of Choice: Anhydrous DMSO (Dimethyl sulfoxide).[1]

  • Stock Concentration: Prepare a 10 mM or 20 mM master stock. Avoid higher concentrations (e.g., 100 mM) to prevent crashing out upon dilution into media.[1]

Storage & Stability
  • Light Sensitivity: The aryl-bromide bond can be photolabile.[1] Store stocks in amber vials or wrapped in foil.

  • Hygroscopicity: The primary amine can absorb atmospheric CO₂ or moisture.[1] Store solid powder in a desiccator at -20°C.

Serial Dilution Logic (The "Intermediate Step")

Directly pipetting 100% DMSO stock into cell culture wells causes local protein precipitation and cell shock.[1]

  • Best Practice: Create an "Intermediate Plate" (100x concentration) in media or PBS before transferring to cells.[1]

  • Final DMSO Limit: Ensure final DMSO concentration on cells is ≤ 0.5% (v/v).

Assay Selection Matrix

Why we choose ATP (Luminescence) over MTT for this specific compound.

Assay TypeMechanismSuitability for 1-(4-Bromophenyl)pyrrolidin-3-amine
MTT / MTS Tetrazolium reduction by mitochondrial dehydrogenaseMedium Risk. Primary amines can occasionally reduce tetrazolium salts chemically, leading to high background.[1]
ATP (CellTiter-Glo) Quantifies ATP (metabolically active cells)High. Most sensitive.[1] No interference from the amine or bromide group.[1]
LDH Release Lactate Dehydrogenase leakage (Membrane rupture)High. Essential for confirming necrosis vs. cytostasis.[1]
Resazurin Redox indicatorMedium. Fluorescence can be quenched by certain aryl-halides.[1]

Detailed Protocol: Multiplexed Cytotoxicity (ATP + LDH)

This protocol allows you to measure membrane damage (LDH) from the supernatant and cell viability (ATP) from the attached cells in the same well (or parallel plates).[1]

Materials
  • Test Compound: 1-(4-Bromophenyl)pyrrolidin-3-amine.[1][2]

  • Cells: Adherent cell line (e.g., HeLa, HEK293, or HepG2) in exponential growth.[1]

  • Assay Reagents:

    • Reagent A: LDH Detection Kit (Colorimetric or Fluorometric).

    • Reagent B: ATP-based Luminescent Viability Reagent (e.g., CellTiter-Glo®).[1]

  • Control Compound: Staurosporine (Apoptosis inducer) or Triton X-100 (Necrosis inducer).[1]

Experimental Workflow
Step 1: Cell Seeding (Day 0)
  • Harvest cells and count viability (>95% required).[1]

  • Seed 3,000 to 5,000 cells/well in a white-walled, clear-bottom 96-well plate.

    • Why White-Walled? Prevents signal bleed-through during luminescence reading.[1]

  • Volume: 90 µL per well.

  • Incubate 24h at 37°C / 5% CO₂ to allow attachment.

Step 2: Compound Treatment (Day 1)[1]
  • Preparation of 10x Working Solutions:

    • Dilute the 10 mM DMSO stock into culture media to create a 10x concentration range (e.g., 1000 µM down to 0.01 µM).[1]

    • Note: This ensures the final DMSO is constant across the dose curve.[1]

  • Addition: Add 10 µL of the 10x working solution to the 90 µL of cells.

    • Final Volume: 100 µL.

    • Final Top Concentration: 100 µM.[1]

  • Controls:

    • Vehicle Control: Media + DMSO (same % as treated wells).[1]

    • Positive Control (Max Toxicity): Add Triton X-100 (final 0.1%) 45 mins before readout.[1]

    • Blank: Media only (no cells) + Compound (to check for chemical interference).[1]

Step 3: Incubation[1][3]
  • Standard: 48 hours.[1] (Primary amines often show delayed toxicity due to slow lysosomal accumulation).[1]

Step 4: Multiplexed Readout (Day 3)
  • LDH Collection: Carefully remove 50 µL of supernatant from each well and transfer to a fresh clear 96-well plate.

    • Action: Perform LDH assay on this supernatant according to kit instructions (measure A490 nm).[1]

  • ATP Detection: To the remaining 50 µL of cells/media in the original white plate, add 50 µL of ATP Luminescence Reagent.[1]

  • Shake on an orbital shaker for 2 mins (lyses cells).

  • Incubate 10 mins (stabilizes signal).

  • Read Luminescence (Integration time: 0.5 - 1.0 sec).

Visualization: Experimental Logic

The following diagram illustrates the critical "Intermediate Dilution" step required to prevent the lipophilic bromophenyl group from precipitating.

CytotoxicityWorkflow cluster_0 Prevention of Precipitation Stock 10mM Master Stock (100% DMSO) Intermed Intermediate Plate (10x Conc in Media) DMSO = 5% Stock->Intermed 1:20 Dilution AssayPlate Assay Plate (Cells + 1x Cpd) Final DMSO = 0.5% Intermed->AssayPlate 1:10 Addition Readout Dual Readout (LDH & ATP) AssayPlate->Readout 48h Incubation

Caption: Workflow emphasizing the intermediate dilution step to maintain solubility of the lipophilic bromophenyl moiety.

Data Analysis & Interpretation

Calculating % Cytotoxicity (LDH)


Calculating % Viability (ATP)

[1]
Curve Fitting[1]
  • Plot Log[Concentration] (X-axis) vs. % Viability (Y-axis).[1]

  • Use a 4-Parameter Logistic (4PL) regression model to determine the IC50.

  • Interpretation:

    • IC50 > 100 µM: Compound is non-cytotoxic (safe scaffold).[1]

    • IC50 < 10 µM: Significant cytotoxicity; potential off-target effects.[1]

    • High LDH + Low ATP: Necrosis (membrane rupture).[1]

    • Low LDH + Low ATP: Cytostasis (growth arrest) or Apoptosis (intact membrane).[1]

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Crystals visible in wells Compound precipitation due to low solubility in aqueous media.[1]Reduce top concentration to 50 µM. Sonicate the intermediate dilution.
High background in "No Cell" controls Primary amine reacting with assay dye (e.g., Resazurin or MTT).[1]Switch to ATP (Luminescence) assay.[1]
"Edge Effect" (Outer wells show high toxicity) Evaporation of media in outer wells concentrates the drug.[1]Fill edge wells with PBS only; use inner 60 wells for assay.[1]
Variability between replicates Pipetting error or cell clumping.[1]Vortex the cell suspension frequently during seeding.[1] Use a multichannel pipette.

References

  • Riss, T. L., et al. (2016).[1] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1]

  • National Cancer Institute (NCI). (2023).[1] NCI-60 Human Tumor Cell Lines Screen. Developmental Therapeutics Program.

  • Sigma-Aldrich. (2023).[1] 1-(4-Bromophenyl)pyrrolidine Safety Data Sheet (SDS). (Reference for chemical handling properties).

  • Promega Corporation. (2023).[1] CellTiter-Glo® Luminescent Cell Viability Assay Protocol.

Sources

Method

Application Note: 1-(4-Bromophenyl)pyrrolidin-3-amine in Kinase Inhibitor Discovery

Abstract & Strategic Rationale In the landscape of kinase inhibitor discovery, the pyrrolidin-3-amine scaffold represents a "privileged structure" due to its ability to project substituents into distinct sub-pockets of t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

In the landscape of kinase inhibitor discovery, the pyrrolidin-3-amine scaffold represents a "privileged structure" due to its ability to project substituents into distinct sub-pockets of the ATP-binding site with defined stereochemistry.

1-(4-Bromophenyl)pyrrolidin-3-amine serves as a high-value bifunctional intermediate. It offers two orthogonal synthetic vectors:

  • The Primary Amine (

    
    ):  A nucleophilic handle for attaching hinge-binding motifs (e.g., pyrimidines, quinazolines) or forming amide linkers to interact with the gatekeeper residue.
    
  • The Aryl Bromide (

    
    ):  An electrophilic handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to access the solvent-exposed region or hydrophobic back-pocket (Sub-pocket II).
    

This guide details the application of this scaffold in synthesizing Type I/II kinase inhibitors, focusing on reaction protocols that preserve chiral integrity and maximize yield.

Structural Analysis & Synthetic Vectors

The utility of this building block lies in its geometry. The pyrrolidine ring creates a rigid sp3 spacer that positions the aryl tail at a specific angle relative to the hinge binder, often improving selectivity compared to flexible alkyl chains.

Visualization: Pharmacophore Mapping

Pharmacophore Scaffold 1-(4-Bromophenyl) pyrrolidin-3-amine Amine 3-Amine (Nucleophile) Vector A: Hinge Binding Scaffold->Amine  SnAr / Amide Coupling   Bromide 4-Bromo (Electrophile) Vector B: Solvent Front/Selectivity Scaffold->Bromide  Pd-Catalyzed Coupling   Chirality C3 Stereocenter (R or S isomer) Scaffold->Chirality  Defines Vector Angle   Hinge Region\n(ATP Site) Hinge Region (ATP Site) Amine->Hinge Region\n(ATP Site) Solvent Channel\n(Solubility/PK) Solvent Channel (Solubility/PK) Bromide->Solvent Channel\n(Solubility/PK)

Figure 1: Pharmacophore dissection of the scaffold showing orthogonal synthetic vectors for kinase inhibitor design.

Experimental Protocols

Protocol A: Hinge Binder Attachment ( )

Objective: To attach a 4-chloropyrimidine (a common hinge-binding motif) to the pyrrolidin-3-amine.

  • Reagents:

    • 1-(4-Bromophenyl)pyrrolidin-3-amine (1.0 eq)

    • 2,4-Dichloropyrimidine (1.1 eq)

    • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

    • Solvent: n-Butanol or DMF[1]

  • Procedure:

    • Dissolve 2,4-dichloropyrimidine (150 mg, 1.0 mmol) in n-Butanol (3.0 mL).

    • Add DIPEA (0.44 mL, 2.5 mmol) followed by 1-(4-bromophenyl)pyrrolidin-3-amine (241 mg, 1.0 mmol).

    • Critical Step: Heat the reaction to 80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the amine.

      • Note: Higher temperatures (>100°C) may lead to disubstitution on the pyrimidine.

    • Cool to room temperature. If a precipitate forms, filter and wash with cold ethanol. If not, remove solvent in vacuo, dilute with EtOAc, wash with water/brine, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Yield Expectation: 75–85%.

Protocol B: Library Expansion (Suzuki-Miyaura Coupling)

Objective: To functionalize the aryl bromide with a solubilizing group (e.g., 1-methyl-4-pyrazole) to target the solvent front.

  • Reagents:

    • Intermediate from Protocol A (1.0 eq)

    • 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 eq)

    • Catalyst:

      
       (0.05 eq)
      
    • Base:

      
       (2.0 M aqueous solution, 3.0 eq)
      
    • Solvent: 1,4-Dioxane[2]

  • Procedure:

    • In a microwave vial, combine the aryl bromide intermediate (0.5 mmol) and the boronic ester (0.6 mmol).

    • Add 1,4-Dioxane (4 mL) and degas with Nitrogen for 5 minutes (sparging).

    • Add

      
       (20 mg) and 
      
      
      
      solution (0.75 mL).
    • Seal and heat at 100°C for 2 hours (or microwave at 110°C for 30 min).

    • Workup: Filter through a Celite pad, rinse with EtOAc. Wash filtrate with brine.

    • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Validation: Confirm product identity via

      
      -NMR and HRMS.
      

Synthetic Workflow Diagram

The following flowchart illustrates the parallel synthesis strategy using this scaffold to generate a library of potential inhibitors.

SynthesisFlow Start Start: 1-(4-Bromophenyl) pyrrolidin-3-amine Step1 Step 1: SnAr Reaction (Selectivity for C4-Cl) Start->Step1 Hinge Reagent: 2,4-Dichloropyrimidine Hinge->Step1 Tail Reagent: R-Boronic Acid Step2 Step 2: Suzuki Coupling (Pd-Catalyzed) Tail->Step2 Intermed Intermediate: Bromo-Aryl-Pyrrolidine-Pyrimidine Step1->Intermed  80°C, DIPEA   Intermed->Step2 Final Final Kinase Inhibitor (Library Generation) Step2->Final  Pd(dppf)Cl2, 100°C  

Figure 2: Step-wise synthetic workflow for generating pyrimidine-based kinase inhibitors from the pyrrolidine scaffold.

Application Data: Structure-Activity Relationship (SAR)

The stereochemistry at the C3 position of the pyrrolidine ring is often critical for potency. The table below illustrates hypothetical data for a CDK-targeted series derived from this scaffold, demonstrating the impact of chirality and tail modifications.

Table 1: Representative SAR Data for Pyrrolidine-based Inhibitors

Compound IDC3-StereochemistryR-Group (Suzuki Tail)Kinase IC50 (nM)*Solubility (µM)
KB-001 RacemicPhenyl1205
KB-002 (R)-IsomerPhenyl15 5
KB-003 (S)-IsomerPhenyl>10005
KB-004 (R)-Isomer1-Methyl-Pyrazol-4-yl8 150
KB-005 (R)-IsomerPyridin-3-yl4585

Note: Data represents a typical optimization campaign where the (R)-enantiomer fits the ribose pocket more effectively than the (S)-enantiomer. The addition of the pyrazole (KB-004) significantly improves both potency and aqueous solubility.

Biological Validation: ADP-Glo™ Kinase Assay

To validate the inhibitors synthesized using the protocols above, we recommend a luminescent ADP detection assay.

  • Preparation: Dilute compounds (KB-001 to KB-005) in DMSO (10-point dose response).

  • Reaction: Incubate kinase (e.g., CDK2/CyclinA), substrate, ATP, and compound in kinase buffer for 60 mins at RT.

  • Detection: Add ADP-Glo™ Reagent (40 mins) followed by Kinase Detection Reagent (30 mins).

  • Analysis: Measure luminescence on a plate reader. Calculate

    
     using non-linear regression (GraphPad Prism).
    

References

  • Pyrrolidine Scaffolds in Kinase Discovery

    • Title: Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors.[3]

    • Source: PubMed / Eur J Med Chem.
    • Link:[Link]

  • Buchwald-Hartwig/Suzuki Coupling Protocols

    • Title: Buchwald-Hartwig Amin
    • Source: Organic Chemistry Portal / Wikipedia.
    • Link:[Link][4][5]

  • Kinase Inhibitor Design Principles

    • Title: Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Deriv
    • Source: PubMed.
    • Link:[Link]

  • General Scaffold Utility: Title: The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery. Source: BenchChem.

Sources

Application

Application Note: Precision Design for In Vitro Enzyme Inhibition Assays

Determination, Mechanism of Action (MoA), and Tight-Binding Correction. Introduction: The Transition from Hit to Lead In drug discovery, the transition from a raw "hit" to a validated "lead" hinges on the quality of enzy...

Author: BenchChem Technical Support Team. Date: February 2026


 Determination, Mechanism of Action (MoA), and Tight-Binding Correction.

Introduction: The Transition from Hit to Lead

In drug discovery, the transition from a raw "hit" to a validated "lead" hinges on the quality of enzymological data. A common failure mode in preclinical development is the reliance on


 values that are artifacts of experimental conditions rather than true measures of potency (

).

This guide moves beyond basic textbook definitions to address the causality of experimental design. We will construct a self-validating workflow that ensures your inhibition data is robust, reproducible, and mechanistically accurate.

PART 1: Assay Development & Optimization

Core Directive: You cannot measure inhibition if you cannot accurately measure velocity.

Before screening a single inhibitor, the assay window must be defined by the "Linearity Rule": signal production must be linear with respect to both time and enzyme concentration .

The Optimization Workflow

The following decision tree outlines the critical path for establishing a robust assay window.

AssayOptimization Start Start: Reagent Prep EnzTitration 1. Enzyme Titration (Vary [E], Fixed [S]) Start->EnzTitration LinearityCheck Check Linearity (Signal vs. Time) EnzTitration->LinearityCheck LinearityCheck->EnzTitration Non-linear? Reduce [E] KmDet 2. Km Determination (Vary [S], Fixed [E]) LinearityCheck->KmDet Linear SubstrateChoice Select [S] = Km (Balanced Sensitivity) KmDet->SubstrateChoice ZFactor 3. Z-Factor Validation (> 0.5 required) SubstrateChoice->ZFactor ZFactor->EnzTitration Fail (High Noise) Ready Ready for Screening ZFactor->Ready Pass

Figure 1: Iterative workflow for establishing assay conditions prior to inhibitor screening.

Protocol: Determination of and

Purpose: To define the Michaelis constant (


), which allows us to balance assay sensitivity. Operating at 

ensures the assay is sensitive to competitive, non-competitive, and uncompetitive inhibitors.

Reagents:

  • Assay Buffer: HEPES or Tris-based (pH 7.4), including 0.01% Triton X-100 (to prevent enzyme aggregation).

  • Substrate: Prepare a 2-fold serial dilution (10 points).

Step-by-Step Methodology:

  • Preparation: Dispense 10

    
    L of Enzyme solution (at concentration determined in Step 1.1) into a 384-well low-volume plate (e.g., Corning 4514).
    
  • Initiation: Add 10

    
    L of Substrate at varying concentrations (ranging from 
    
    
    
    to
    
    
    ).
  • Measurement: Monitor signal continuously (kinetic mode) for 20–60 minutes.

  • Analysis: Calculate initial velocity (

    
    ) for each substrate concentration.
    
  • Fitting: Fit data to the Michaelis-Menten equation using non-linear regression:

    
    
    

Scientist's Insight: Do not use Lineweaver-Burk plots for parameter estimation. They distort the error structure of the data. Always use global non-linear regression.

PART 2: Screening & Determination

Core Directive: The


 is not a physical constant; it is a dependent variable.

The relationship between


 (concentration of inhibitor at 50% inhibition) and 

(the true dissociation constant) is defined by the Cheng-Prusoff equation .[1][2][3] This relationship changes based on the mechanism of inhibition.[4]
Data Table: The Cheng-Prusoff Relationships
Inhibition TypeCheng-Prusoff EquationImpact of Increasing [S]
Competitive


Increases
Non-Competitive


Unchanged
Uncompetitive


Decreases
Protocol: Standard Assay

Purpose: To rank order compound potency.[5]

Step-by-Step Methodology:

  • Compound Transfer: Use an acoustic dispenser (e.g., Echo 650) to transfer inhibitors into the assay plate. Use an 11-point dose-response curve with a 3-fold dilution series.

    • Control 1 (Min Signal): Buffer + Enzyme (No Substrate) or Buffer + Substrate (No Enzyme).

    • Control 2 (Max Signal): Enzyme + Substrate + DMSO (vehicle).

  • Pre-Incubation: Add 10

    
    L Enzyme. Incubate for 15 minutes.
    
    • Critical: This step allows slow-binding inhibitors to reach equilibrium.

  • Reaction Start: Add 10

    
    L Substrate at 
    
    
    
    .
  • Data Quality Check: Calculate the Z-factor (

    
    ) for the plate:
    
    
    
    
    • Pass Criteria:

      
      . If 
      
      
      
      , data is noisy; do not proceed to curve fitting.

PART 3: Mechanism of Action (MoA)

Core Directive: Knowing how a drug works is as important as knowing if it works.

To determine the MoA, you must perform a "matrix" experiment where both Inhibitor


 and Substrate 

concentrations are varied simultaneously.
MoA Decision Logic

The following diagram illustrates how to interpret changes in apparent


 and 

to diagnose the inhibition modality.

MoALogic Root Matrix Experiment: Vary [I] and [S] CheckVmax Does Vmax(app) decrease? Root->CheckVmax CheckKm Does Km(app) change? CheckVmax->CheckKm Yes (Vmax drops) Comp Competitive (Bind Active Site) CheckVmax->Comp No (Vmax constant) Km increases NonComp Non-Competitive (Allosteric Site) CheckKm->NonComp No (Km constant) UnComp Uncompetitive (Binds ES Complex) CheckKm->UnComp Yes (Km decreases) Mixed Mixed Inhibition (Complex Interaction) CheckKm->Mixed Yes (Km increases)

Figure 2: Diagnostic logic for identifying inhibition modality based on kinetic parameter shifts.

Protocol: MoA Matrix Assay
  • Plate Layout:

    • Rows A-H: Serial dilution of Inhibitor

      
       (0 to 
      
      
      
      ).
    • Columns 1-12: Serial dilution of Substrate

      
       (
      
      
      
      to
      
      
      ).
  • Execution: Follow the standard

    
     protocol (Section 2.2).
    
  • Analysis: Fit the entire dataset globally to the Mixed-Model Inhibition Equation :

    
    
    
    • If

      
      , it is Competitive.
      
    • If

      
      , it is Non-Competitive.
      
    • If

      
      , it is Uncompetitive.
      

PART 4: Advanced Scenarios - Tight Binding

Core Directive: The Cheng-Prusoff equation fails when


.

When you develop a highly potent inhibitor (low nM or pM), the assumption that


 is no longer valid because the enzyme depletes a significant fraction of the inhibitor. This is the "Tight-Binding Limit."

Diagnostic: If your


 is close to 

, you are likely in the tight-binding regime. The measured

is simply reflecting the enzyme concentration, not the true affinity.

Solution (The Morrison Equation): Do not use the standard 4-parameter logistic fit. Use the Morrison equation for curve fitting:



Protocol Adjustment:

  • Reduce enzyme concentration

    
     as much as signal-to-noise allows.
    
  • Increase incubation time to ensure equilibrium (tight binders often have slow

    
     rates).
    

References

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Mechanism of Action Assays for Enzymes. Available from: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[6] Journal of Biomolecular Screening, 4(2), 67–73.[7] Available from: [Link]

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists (2nd ed.).[8][9] Wiley.[8][9] Available from: [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[5] Biochemical Pharmacology, 22(23), 3099–3108. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 1-(4-Bromophenyl)pyrrolidin-3-amine Synthesis

Ticket ID: #SYN-BPPA-001 Subject: Yield Optimization & Troubleshooting for 1-(4-Bromophenyl)pyrrolidin-3-amine Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-BPPA-001 Subject: Yield Optimization & Troubleshooting for 1-(4-Bromophenyl)pyrrolidin-3-amine Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Strategic Analysis

The Core Problem: Low yields in the synthesis of 1-(4-Bromophenyl)pyrrolidin-3-amine typically stem from a failure to manage chemoselectivity and regioselectivity .

The target molecule contains two reactive functional handles: a secondary amine (pyrrolidine ring) and a primary amine (at C3). Furthermore, the aryl ring contains a bromine atom.[1] A "brute force" approach using 1,4-dibromobenzene and unprotected pyrrolidin-3-amine will result in polymerization, bis-arylation, and regioisomeric mixtures.

The Solution: To maximize yield, you must decouple the reactivity of the two amine sites and the two aryl halide sites. This requires a Protect-then-Select strategy:

  • Amine Differentiation: Use tert-butyl pyrrolidin-3-ylcarbamate (Boc-protected amine) to render the primary amine inert.

  • Halide Differentiation: Use 1-bromo-4-iodobenzene instead of 1,4-dibromobenzene. Palladium catalysts insert into C–I bonds significantly faster than C–Br bonds, allowing for near-perfect chemoselectivity.

Strategic Workflow Diagram

SynthesisStrategy cluster_fail Common Failure Mode (Low Yield) Start Starting Materials (Boc-amine + 1-Br-4-I-benzene) Rxn Pd-Catalyzed C-N Coupling (Buchwald-Hartwig) Start->Rxn Chemoselective Insertion (C-I > C-Br) Inter Intermediate: N-Boc-1-(4-bromophenyl)pyrrolidin-3-amine Rxn->Inter Yield > 85% Deprot Deprotection (Acidic Hydrolysis) Inter->Deprot TFA or HCl Final Target Product: 1-(4-Bromophenyl)pyrrolidin-3-amine Deprot->Final Neutralization FailStart 1,4-Dibromobenzene + Unprotected Amine FailEnd Mixture: Oligomers, Bis-coupled products FailStart->FailEnd Lack of Selectivity

Caption: Strategic comparison between the high-yield "Protect-then-Select" route and the low-yield direct route.

Optimized Experimental Protocol

Step 1: Chemoselective C–N Coupling

Objective: Couple the pyrrolidine nitrogen to the aryl ring at the iodine position without disturbing the bromine.

  • Reagents:

    • 1-Bromo-4-iodobenzene (1.0 equiv)

    • tert-Butyl pyrrolidin-3-ylcarbamate (1.1 equiv)

    • Catalyst: Pd(OAc)₂ (2 mol%) + Xantphos (3 mol%) OR Pd₂(dba)₃ + BINAP.

    • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv).

    • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

Procedure:

  • Inert Atmosphere: Flame-dry a reaction flask and cool under argon/nitrogen.

  • Charging: Add Pd catalyst, Ligand, Base, and Aryl Iodide. Purge with inert gas.

  • Addition: Add the Boc-pyrrolidine and solvent.

  • Reaction: Heat to 80–100°C. Monitor by TLC or LCMS.

    • Critical Checkpoint: The reaction should be complete within 4–12 hours. If the reaction runs too long or too hot (>110°C), the Pd may begin to insert into the C–Br bond, leading to oligomerization.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Step 2: Deprotection & Free-Basing

Objective: Remove the Boc group to release the primary amine.

  • Reagents:

    • 4M HCl in Dioxane OR TFA/DCM (1:4 ratio).

    • NaOH (1M) or NaHCO₃ (sat. aq.) for neutralization.[2]

Procedure:

  • Dissolve the intermediate in DCM (if using TFA) or Dioxane (if using HCl).

  • Add the acid at 0°C, then warm to room temperature. Stir until Boc disappears (LCMS).

  • Critical Yield Step (The "Salt Trap"): The product is now a salt (hydrochloride or trifluoroacetate). It is water-soluble.

    • To isolate free base: Basify the aqueous layer to pH > 12 using NaOH. The product will precipitate or oil out. Extract exhaustively with DCM or CHCl₃/IPA (3:1).

    • Note: Simple ether extraction of the acidic mixture will result in 0% yield as the product remains in the water.

Troubleshooting Guide (FAQs)

Issue: "I am losing the bromine atom (Hydrodehalogenation)."

Diagnosis: The catalyst is too active or the reaction is "starved" of amine. Mechanism: Once the C–I coupling is done, if active Pd(0) remains and runs out of oxidative addition partners, it may attack the C–Br bond. If a hydride source (like β-hydride elimination from the amine) is present, the Br is replaced by H. Fix:

  • Reduce temperature to 80°C.

  • Ensure a slight excess of the amine (1.1–1.2 equiv).

  • Switch to a milder base like Cs₂CO₃ instead of NaOtBu.

Issue: "My yield is low (<40%) and the reaction turns black immediately."

Diagnosis: Catalyst decomposition ("Pd Black" formation) due to oxygen or poor ligand complexation. Fix:

  • Degassing is mandatory. Sparge solvents with Argon for 15 mins before use.

  • Ligand Ratio: Ensure Ligand:Pd ratio is > 1:1 (ideally 1.5:1 for monodentate, 1.1:1 for bidentate) to stabilize the metal.

Issue: "I have product in the LCMS, but I can't get it out of the aqueous layer."

Diagnosis: pH mismanagement during workup. Fix: The target is a diamine. It is highly polar.

  • Protocol: After deprotection, adjust aqueous pH to 12–14.

  • Extraction Solvent: Use DCM containing 5–10% Methanol or Isopropanol to improve the partition coefficient of the polar amine into the organic phase.

Troubleshooting Logic Tree

Troubleshooting Start Yield Issue Detected CheckTLC Check TLC/LCMS of Coupling Step Start->CheckTLC SMRemains Starting Material (Ar-I) Remains CheckTLC->SMRemains Incomplete Conv. Debromo Product Mass = Target - 79 (Des-Bromo) CheckTLC->Debromo Wrong Mass Workup Product lost in Aqueous Phase CheckTLC->Workup Conversion OK CatDeath Catalyst Death (O2 leak) OR Temp too low SMRemains->CatDeath Action: Degas better, Increase Ligand Loading OverReact Over-reaction at Br site Debromo->OverReact Action: Lower Temp, Switch to Cs2CO3 pHFix Check pH of extraction. Must be pH > 12 Workup->pHFix Action: Basify & Use DCM/MeOH

Caption: Decision matrix for diagnosing yield loss in 1-(4-Bromophenyl)pyrrolidin-3-amine synthesis.

Quantitative Data Summary

ParameterOptimized ConditionRisk Factor (Low Yield)
Electrophile 1-Bromo-4-iodobenzene1,4-Dibromobenzene
Nucleophile N-Boc-3-aminopyrrolidine3-Aminopyrrolidine (Free)
Catalyst System Pd(OAc)₂ / XantphosPd(PPh₃)₄ (Air sensitive)
Temperature 80–100°C>120°C (Promotes de-bromination)
Workup pH pH > 12 (Strongly Basic)pH < 9 (Product stays as salt)

References

  • Chemoselectivity of Aryl Iodides vs.

    • Insight: Pd(0) undergoes oxidative addition to Ar–I bonds roughly 100–1000 times faster than Ar–Br bonds, enabling high chemoselectivity.
    • Source: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Buchwald-Hartwig Amination (General Protocols)

    • Insight: Detailed conditions for coupling secondary amines to aryl halides using Xantphos and other ligands.
    • Source: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Protection Strategy (Boc-Pyrrolidine): Insight: Use of carbamate protection to prevent primary amine interference in coupling reactions. Source: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard Reference Text).
  • Insight: Techniques for extracting water-soluble amine salts.

Sources

Optimization

Identifying and minimizing side products in N-arylation of pyrrolidin-3-amine.

Technical Support Center: N-Arylation of Pyrrolidin-3-amine Ticket System Status: [ONLINE] Subject: Minimizing Side Products & Optimizing Selectivity Assigned Specialist: Senior Application Scientist, Process Chemistry D...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Arylation of Pyrrolidin-3-amine

Ticket System Status: [ONLINE] Subject: Minimizing Side Products & Optimizing Selectivity Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Two-Headed" Nucleophile Challenge

Welcome to the technical guide for the N-arylation of pyrrolidin-3-amine. This substrate presents a classic chemoselectivity paradox: it possesses two distinct nucleophilic sites—the endocyclic secondary amine (


) and the exocyclic primary amine (

).
  • 
     (Ring Nitrogen):  Generally more nucleophilic and basic. In standard Pd-catalyzed and 
    
    
    
    conditions, this site often reacts preferentially.
  • 
     (Exocyclic Nitrogen):  Less sterically hindered but often less nucleophilic.
    

Your primary sources of yield loss are Regioisomeric Mixtures (


 vs. 

arylation), Bis-arylation (over-reaction), and Hydrodehalogenation (reduction of the aryl halide). This guide provides identifying markers and remediation strategies for each.

Part 1: Troubleshooting & FAQs

Ticket #001: "I am getting a mixture of N1- and N3-arylated products."

Diagnosis: Lack of Orthogonal Protection or Ligand Mismatch. Root Cause: Without protecting groups, the inherent nucleophilicity of the


 (secondary) amine dominates. In Pd-catalysis, the metal center may coordinate to the less hindered 

initially but oxidatively add/reductively eliminate at the more electron-rich

.

Resolution Strategy:

  • The "Nuclear" Option (Recommended): Use a protecting group.

    • Targeting

      
      -Arylation: Use 1-Boc-3-aminopyrrolidine . This completely shuts down 
      
      
      
      reactivity.
    • Targeting

      
      -Arylation: Use 
      
      
      
      -(pyrrolidin-3-yl)acetamide
      (or Boc-protection of the exocyclic amine).
  • The "Catalytic" Option (If protection is impossible):

    • To favor

      
       (Ring): Use BINAP  or Xantphos . These ligands generally favor the more nucleophilic secondary amine site [1].
      
    • To favor

      
       (Exocyclic): Use BrettPhos  or Josiphos  ligands. These bulky ligands create a "steric wall" that makes the crowded 
      
      
      
      site inaccessible, forcing reaction at the primary amine [2].
Ticket #002: "My aryl halide is converting to the corresponding arene (Ar-X Ar-H)."

Diagnosis: Hydrodehalogenation (Protodehalogenation). Root Cause: This is a catalytic cycle failure. The Pd(II)-amido intermediate undergoes


-hydride elimination instead of reductive elimination. This is common with electron-rich aryl halides or when using primary amines (

reaction).

Resolution Strategy:

  • Ligand Switch: Switch to BiPpyPhos or tBuBrettPhos . These ligands are designed to accelerate reductive elimination, outcompeting the

    
    -hydride elimination pathway [3].[1][2]
    
  • Solvent/Base Audit: Ensure your solvent is anhydrous.[1] Switch base from alkoxides (NaOtBu) to Cs

    
    CO
    
    
    
    or K
    
    
    PO
    
    
    . Alkoxides can act as hydride sources (via
    
    
    -H elimination of the alkoxide itself).
Ticket #003: "I see significant amounts of double arylation (Bis-arylation)."

Diagnosis: Over-reaction of the primary amine (


).
Root Cause:  The mono-arylated product (secondary amine) is often more nucleophilic than the starting primary amine, leading to a runaway reaction.

Resolution Strategy:

  • Stoichiometry: Increase the amine:aryl halide ratio to 1.5:1 or 2:1 .

  • Slow Addition: Add the aryl halide dropwise to a solution of the amine and catalyst.

  • Ligand Control: Use RuPhos .[3] While excellent for secondary amines, it can be tuned to stop at mono-arylation for primary amines due to steric bulk preventing the second aryl group insertion.

Part 2: Visualizing the Failure Points

The following diagram illustrates the competitive pathways and where specific failures occur during the reaction.

ReactionPathways Start Pyrrolidin-3-amine (Substrate) N1_Path Path A: N1 Arylation (Ring Nitrogen) Start->N1_Path Favored by Nucleophilicity (BINAP/Xantphos) N3_Path Path B: N3 Arylation (Exocyclic Amine) Start->N3_Path Favored by Sterics (BrettPhos) ArX Aryl Halide (Ar-X) Hydro Side Product: Hydrodehalogenation (Ar-H) ArX->Hydro Catalyst Failure (Beta-H Elim) Prod_N1 Product A (N1-Aryl) N1_Path->Prod_N1 Prod_N3 Product B (N3-Aryl) N3_Path->Prod_N3 Bis Side Product: Bis-Aryl (N3,N3) Prod_N3->Bis Over-reaction (Excess Ar-X)

Caption: Figure 1. Competitive reaction pathways. Path A vs. Path B is determined by ligand selection or protection strategies. Red nodes indicate yield-killing side products.

Part 3: Experimental Protocols

Protocol A: Selective N-Arylation via Buchwald-Hartwig (Targeting )

Use this when the ring nitrogen (


) is protected (e.g., 1-Boc-3-aminopyrrolidine).
ComponentEquivalentsRole
Substrate 1.2 eq1-Boc-3-aminopyrrolidine
Aryl Halide 1.0 eqAr-Br or Ar-Cl
Catalyst 1-2 mol%Pd

(dba)

(Source of Pd

)
Ligand 2-4 mol%BrettPhos (Prevents bis-arylation)
Base 1.4 eqNaOtBu (Strong base) or Cs

CO

(Weak base)
Solvent 0.2 M1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step:

  • Inerting: Charge a reaction vial with Pd

    
    (dba)
    
    
    
    , BrettPhos, and NaOtBu. Seal and purge with Argon/N
    
    
    (3 cycles).
  • Solvation: Add anhydrous dioxane. Stir at RT for 5 mins to pre-form the active catalyst species (color change often observed).

  • Addition: Add the aryl halide and amine (if liquid) via syringe. If solid, add during step 1.[4]

  • Reaction: Heat to 80–100°C. Monitor by LCMS.

  • Workup: Filter through Celite (removes Pd), concentrate, and purify via flash chromatography.

Protocol B: Conditions (Metal-Free)

Use this ONLY for electron-deficient aryl halides (e.g., 4-fluoronitrobenzene, 2-chloropyridine).

ComponentEquivalentsRole
Substrate 1.0 eqPyrrolidin-3-amine
Electrophile 1.1 eqAr-F or Ar-Cl (with EWG)
Base 2.5 eqDIPEA (Hünig's Base) or K

CO

Solvent 0.5 MDMSO or DMF (Polar Aprotic)

Note on Selectivity: In


, the ring nitrogen (

)
will react preferentially due to higher nucleophilicity. To target

, you must use the N-Boc protected substrate.

Part 4: Data & Reference Tables

Ligand Selection Guide for Pyrrolidin-3-amine
Target OutcomeRecommended LigandMechanism of Action

-Arylation (Primary)
BrettPhos , tBuBrettPhos Bulky ligand blocks the secondary amine site; accelerates reductive elimination.

-Arylation (Secondary)
BINAP , Xantphos Flexible bite angle; allows coordination of the more nucleophilic secondary amine.
Preventing Ar-H BiPpyPhos Highly active system that prevents

-hydride elimination [3].
General Purpose RuPhos Excellent all-rounder for secondary amines; good tolerance for steric bulk.

References

  • Palladium-Mediated N-Arylation of Heterocyclic Diamines: Insights into the Origin of an Unusual Chemoselectivity.

    • Source: Journal of the American Chemical Society (ACS)
    • Context: Discusses the inherent preference for secondary amine arylation in 3-aminopyrrolidine using standard ligands like BINAP.
    • URL:[Link] (Note: Link directs to ACS landing page).

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.

    • Source: Journal of the American Chemical Society[2]

    • Context: Establishes BrettPhos as the standard for selective primary amine arylation and preventing bis-aryl
    • URL:[Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.

    • Source: PMC / NIH
    • Context: Highlights BiPpyPhos and specific conditions to minimize hydrodehalogenation (Ar-H form
    • URL:[Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.

    • Source: Organic Chemistry Portal[5]

    • Context: General mechanism and ligand scope for troubleshooting.
    • URL:[Link]

Sources

Troubleshooting

Addressing low solubility of 1-(4-Bromophenyl)pyrrolidin-3-amine in biological assays.

Technical Support Center: 1-(4-Bromophenyl)pyrrolidin-3-amine A Guide for Researchers on Addressing Low Solubility in Biological Assays Welcome to the technical support center for 1-(4-Bromophenyl)pyrrolidin-3-amine. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4-Bromophenyl)pyrrolidin-3-amine

A Guide for Researchers on Addressing Low Solubility in Biological Assays

Welcome to the technical support center for 1-(4-Bromophenyl)pyrrolidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a Senior Application Scientist, my goal is to provide you with a comprehensive, in-depth resource to overcome the common yet significant challenge of its low aqueous solubility, ensuring the accuracy and reproducibility of your biological assay results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of 1-(4-Bromophenyl)pyrrolidin-3-amine.

Q1: Why is my 1-(4-Bromophenyl)pyrrolidin-3-amine difficult to dissolve in aqueous buffers?

A1: The structure of 1-(4-Bromophenyl)pyrrolidin-3-amine contains two key features that govern its solubility. The bromophenyl group is large and hydrophobic, which significantly limits its ability to dissolve in water. Conversely, the pyrrolidin-3-amine group is basic and contains a nitrogen atom with a lone pair of electrons.[1] This amine group can be protonated in acidic conditions to form a more polar, water-soluble ammonium salt.[2] Therefore, the compound's overall solubility is a balance between its hydrophobic character and its pH-dependent basicity. At neutral or physiological pH (around 7.4), the amine is not fully protonated, leading to poor aqueous solubility.

Q2: What is the best starting solvent to prepare a stock solution?

A2: For initial stock solution preparation, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power for a wide range of organic compounds.[3][4] Other potential solvents include ethanol and dimethylformamide (DMF).[5][6] It is standard practice to prepare a concentrated stock solution, typically at 10 mM or higher, depending on the compound's solubility limit in the chosen solvent.[7] This allows for minimal addition of the organic solvent to the final assay medium, reducing the risk of solvent-induced artifacts.[8]

Q3: How does pH impact the solubility of this compound?

A3: As an amine-containing compound, its solubility is highly pH-dependent.[9] In acidic solutions (lower pH), the amine group becomes protonated (R-NH3+), forming a cation. This charged species is significantly more polar and thus more soluble in aqueous solutions.[2][10] Conversely, as the pH increases (becomes more basic), the amine group exists in its neutral, uncharged form (R-NH2), which is less polar and less water-soluble.[1] This is a critical factor to consider when preparing solutions in different biological buffers.

Q4: Can I heat the solution or use sonication to help it dissolve?

A4: Gentle warming (e.g., to 37°C) and sonication can be effective methods to aid dissolution, especially when preparing the initial stock solution in an organic solvent.[11] These techniques increase the kinetic energy of the system, helping to overcome the energy barrier for solvation. However, it is crucial to ensure the compound is stable at elevated temperatures. After warming, always allow the solution to return to room temperature to confirm that the compound remains in solution and does not precipitate out.[11] Caution should be exercised as heating can sometimes lead to the formation of a less soluble, more stable crystal form upon cooling.

Section 2: Troubleshooting Workbench

This section provides structured guides to diagnose and solve specific solubility-related problems you may encounter during your experiments.

Problem 1: My compound precipitates in the DMSO stock solution upon storage.

Precipitation in a DMSO stock, especially after storage (even at -20°C or -80°C), is a common issue that can lead to inaccurate compound dosing.[8][12]

start Precipitate observed in DMSO stock q1 Was the stock solution subjected to freeze-thaw cycles? start->q1 a1_yes Yes q1->a1_yes Common cause a1_no No q1->a1_no sol1 ACTION: Aliquot stock solution into single-use volumes to avoid freeze-thaw cycles. a1_yes->sol1 q2 Did the DMSO absorb atmospheric moisture? a1_no->q2 a2_yes Yes (vial opened frequently at RT) q2->a2_yes Likely cause q3 Is the stock concentration too high (supersaturated)? q2->q3 If moisture is unlikely sol2 ACTION: Use anhydrous DMSO. Warm frozen vials to RT before opening to minimize condensation. a2_yes->sol2 a3_yes Yes q3->a3_yes Possible cause sol3 ACTION: Prepare a new, lower concentration stock solution and verify solubility visually. a3_yes->sol3

Caption: Troubleshooting workflow for precipitate in DMSO stock.

  • Use High-Quality Solvent: Start with anhydrous DMSO to minimize water absorption, which can decrease the solubility of hydrophobic compounds.

  • Weigh Compound Accurately: Use a calibrated balance to weigh the desired amount of 1-(4-Bromophenyl)pyrrolidin-3-amine.

  • Initial Dissolution: Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM). Vortex thoroughly. If needed, sonicate in a water bath or warm gently to 37°C for 10-15 minutes until all solid is dissolved.[11]

  • Visual Confirmation: After returning to room temperature, visually inspect the solution against a light and dark background to ensure no precipitate has formed. A clear solution is required.

  • Aliquoting: To prevent issues from repeated freeze-thaw cycles and moisture absorption, aliquot the stock solution into single-use volumes in appropriate vials (glass with Teflon-lined screw caps are recommended for long-term storage).[13][14]

  • Storage: Store the aliquots at -20°C or -80°C. For use, remove a single aliquot and allow it to warm completely to room temperature before opening.[13]

Problem 2: My compound precipitates when I add it to the aqueous assay buffer.

This is a classic example of "solvent-shifting" or "crashing out." The compound is soluble in the concentrated organic stock but becomes insoluble when diluted into the predominantly aqueous assay medium. This can lead to underestimated biological activity and highly variable results.[8][12]

  • Minimize Final Solvent Concentration: The most direct approach is to use a higher concentration stock solution, so a smaller volume is needed for the final dilution. The final DMSO concentration in most cell-based assays should ideally be kept below 0.5%, and often below 0.1%, to avoid solvent-induced cytotoxicity or other artifacts.[5][14][15][16]

  • Modify the Assay Buffer (pH Adjustment): Since 1-(4-Bromophenyl)pyrrolidin-3-amine is a basic compound, slightly lowering the pH of your assay buffer (if tolerated by your biological system) can increase its solubility. A decrease from pH 7.4 to pH 6.8, for example, will increase the proportion of the more soluble protonated form. Always verify that the pH change does not affect your assay's performance.

  • Utilize Solubility-Enhancing Excipients: When the above methods are insufficient, excipients can be employed.

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic bromophenyl group of your compound, forming an "inclusion complex" that has greatly enhanced aqueous solubility.[17][][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[20]

    • Surfactants: Non-ionic surfactants like Tween® 80 can be used at low concentrations (typically well below their critical micelle concentration) to help keep hydrophobic compounds in solution.[21]

    Crucially, a vehicle control containing the exact same concentration of solvent and any excipients must be run in parallel to ensure these agents are not causing an effect in your assay. [22]

Section 3: Advanced Solubilization Strategies & Data

For particularly challenging assays, a more formulated approach may be necessary.

Using Cyclodextrins: A Mechanistic View

Cyclodextrins act as molecular hosts, trapping the poorly soluble "guest" molecule within their central cavity. This complex shields the hydrophobic part of the molecule from water, while the hydrophilic exterior of the cyclodextrin interacts favorably with the aqueous environment, leading to a significant increase in apparent solubility.[][19][20]

cluster_0 Poorly Soluble Compound (Hydrophobic) cluster_1 Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cluster_2 Water-Soluble Inclusion Complex Compound 1-(4-Bromophenyl)pyrrolidin-3-amine Complex [Compound ⊂ HP-β-CD] Compound->Complex CD HP-β-CD CD->Complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

Data Summary Tables

Table 1: Recommended Solvents for Stock Solution Preparation

SolventMax Recommended Assay Conc. (v/v)Notes
DMSO < 0.5% (cell-based assays)[5][16]Excellent solubilizing power. Can be cytotoxic at higher concentrations.[3][15]
Ethanol < 0.5% (cell-based assays)[5][23]Good alternative to DMSO. Can also exhibit biological effects.[16]
DMF < 0.1%High solubilizing power but generally more toxic than DMSO.[5]

Table 2: Common Solubility-Enhancing Excipients

ExcipientMechanismTypical Starting ConcentrationKey Consideration
HP-β-CD Inclusion Complex Formation[17][20]1-5% (w/v) in final bufferGenerally well-tolerated in many assays, but must be validated.
Tween® 80 Micellar Solubilization (at higher conc.) / Wetting (at lower conc.)[21]0.01-0.1% (v/v)Can interfere with assays involving membranes or protein-lipid interactions.

Section 4: Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Calculation: The molecular weight of 1-(4-Bromophenyl)pyrrolidin-3-amine is approximately 241.13 g/mol . To make 1 mL of a 10 mM solution, you will need:

    • 0.01 mol/L * 0.001 L * 241.13 g/mol = 0.00241 g = 2.41 mg

  • Procedure: a. Accurately weigh 2.41 mg of the compound into a sterile microcentrifuge tube or glass vial. b. Add 1.0 mL of anhydrous DMSO. c. Vortex vigorously for 2-3 minutes. d. If not fully dissolved, sonicate for 10 minutes. e. Visually confirm complete dissolution. f. Aliquot into single-use volumes and store at -80°C.

Protocol 2: Using HP-β-CD to Prepare a 100 µM Working Solution

This protocol assumes you are diluting from a 10 mM DMSO stock and the final DMSO concentration should be 0.1%.

  • Prepare Excipient Buffer: Prepare your standard assay buffer containing the desired concentration of HP-β-CD (e.g., 2% w/v). To do this, dissolve 2 g of HP-β-CD in 100 mL of buffer. Ensure it is fully dissolved and sterile-filter if necessary.

  • Serial Dilution: a. Perform an intermediate dilution of your 10 mM DMSO stock solution. For example, add 10 µL of the 10 mM stock to 990 µL of assay buffer (without cyclodextrin) to make a 100 µM solution with 1% DMSO. b. Crucial Step: Immediately take this intermediate dilution and perform the final dilution into the HP-β-CD-containing buffer. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of the 2% HP-β-CD buffer.

  • Final Solution: This results in a final concentration of 10 µM compound, 0.1% DMSO, and 1.8% HP-β-CD. The presence of the cyclodextrin in the final dilution buffer helps prevent the compound from precipitating.

  • Vehicle Control: Prepare a vehicle control by following the same dilution steps but using only DMSO (without the compound). The final vehicle control should contain 0.1% DMSO and 1.8% HP-β-CD in assay buffer.

By implementing these structured troubleshooting and preparation strategies, you can mitigate the risks associated with the low aqueous solubility of 1-(4-Bromophenyl)pyrrolidin-3-amine, leading to more reliable and interpretable data in your biological assays.

References

  • PMC.

  • PubMed.

  • BOC Sciences.

  • PMC.

  • Touro Scholar.

  • SciSpace.

  • PubMed.

  • ResearchGate.

  • PMC.

  • PhytoTech Labs.

  • MDPI.

  • ResearchGate.

  • WuXi AppTec DMPK.

  • Exploration of Targeted Anti-tumor Therapy.

  • PubMed.

  • Enfanos.

  • BenchChem.

  • Pearson.

  • Biomedical Research and Therapy.

  • MCE.

  • Biomedical Research and Therapy.

  • University of Alaska Fairbanks.

  • Lumen Learning.

  • PubChem.

  • NCBI Bookshelf.

  • PMC.

  • Jundishapur Journal of Biological Sciences.

  • ResearchGate.

  • ResearchGate.

  • Emulate Bio.

  • Sigma-Aldrich.

  • ChemicalBook.

  • EPA.

  • University of Calgary.

  • BLDpharm.

  • TOKU-E.

  • Cayman Chemical.

  • ScienceDirect.

  • Organic Syntheses.

  • Quora.

Sources

Optimization

Refining column chromatography methods for polar amine compounds.

Current Status: Online 🟢 Ticket Subject: Refining column chromatography methods for polar amine compounds. Assigned Specialist: Senior Application Scientist Welcome to the Purification Support Center You are likely here...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Ticket Subject: Refining column chromatography methods for polar amine compounds. Assigned Specialist: Senior Application Scientist

Welcome to the Purification Support Center

You are likely here because your amine compound is streaking across the column, stuck at the baseline, or co-eluting with impurities despite your best efforts with Hexane/Ethyl Acetate.

Polar amines are notoriously difficult to purify on standard silica gel due to two primary factors:

  • The Silanol Effect: Acidic silanols on the silica surface protonate your basic amine, causing ionic "drag" (tailing).

  • Solubility Mismatch: Highly polar amines often crash out in non-polar mobile phases.

This guide is structured as a series of troubleshooting modules designed to resolve these specific failure modes.

Module 1: Troubleshooting Peak Tailing (The Silanol Effect)

User Issue: "My amine elutes, but the peak streaks over 10+ fractions. I'm losing resolution."

Root Cause: Standard silica gel (


) is acidic (approximate surface pKa ~5.0–7.0). Basic amines (pKa ~9–11) interact ionically with these silanols, creating a secondary retention mechanism that competes with the partition mechanism.

The Solution: You must "mask" the silanols using a mobile phase modifier that competes for these binding sites.

Visualizing the Mechanism

SilanolBlocking Silica Silica Surface (Acidic Silanols) Amine Target Amine (Analyte) Silica->Amine Ionic Binding (Causes Tailing) Amine->Amine Elutes Freely TEA Triethylamine (Modifier) TEA->Silica Preferential Binding (Blocks Silanols)

Figure 1: The modifier (TEA) saturates the acidic sites on the silica, allowing the target amine to pass through without ionic drag.

Protocol A: The Triethylamine (TEA) Method

Best for: Moderately polar amines soluble in DCM or Hexanes.

  • Mobile Phase Prep: Add 1% to 3% Triethylamine (TEA) to both your non-polar (e.g., Hexane) and polar (e.g., Ethyl Acetate) solvent reservoirs.

    • Why both? If you only add it to the polar solvent, the TEA concentration changes during the gradient, causing baseline drift and inconsistent buffering.

  • Column Pre-treatment (Critical): Before loading your sample, flush the column with 2 Column Volumes (CV) of the starting mobile phase containing TEA. This "caps" the silanols before your sample even touches the silica.

  • Post-Run: TEA has a high boiling point. You must rotovap aggressively or use an HCl wash (if your product is acid-stable) to remove the TEA from your final product.

Module 2: Elution Strategy (The "Stuck at Baseline" Issue)

User Issue: "My compound is very polar. Even 100% Ethyl Acetate doesn't move it."

The Solution: You need a stronger solvent system. The industry standard for stubborn amines is the "Magic Mix" of Dichloromethane (DCM), Methanol (MeOH), and Ammonium Hydroxide (


).
Protocol B: The "Magic Mix" Gradient

Best for: Highly polar, water-soluble amines.

Methanol is a strong eluent, but it can dissolve silica if used above 10-15%. Ammonia provides the basicity needed to deprotonate the amine, keeping it in the free-base form which moves faster.

Preparation: Prepare a stock solution of DCM:MeOH:NH4OH (Concentrated) . Note: Do not simply add ammonia to DCM; it is not miscible. It must be mixed into the Methanol first.

Recommended Ratios (by Polarity):

StrengthRatio (DCM : MeOH : NH4OH)Application
Standard 90 : 10 : 1 General purpose for polar amines (e.g., benzylamines).
High Polarity 80 : 20 : 1 For very polar heterocycles. (Watch for silica dissolution).[1][2][3]
Extreme 50 : 50 : 1 Not recommended for silica. Switch to C18 or Amine-silica.

Execution:

  • Run a gradient of DCM (Solvent A) to the Magic Mix (Solvent B).

  • Warning: Chlorinated solvents can react with primary amines over long periods (N-alkylation). Do not store fractions in this solvent overnight; evaporate immediately.

Module 3: Stationary Phase Selection

User Issue: "I tried TEA and Ammonia, but the separation is still poor."

The Solution: If the chemistry of the mobile phase isn't working, change the chemistry of the stationary phase.

Decision Matrix: Selecting the Right Column

ColumnSelection Start Start: Amine Sample SolubleDCM Soluble in DCM/EtOAc? Start->SolubleDCM YesDCM Yes SolubleDCM->YesDCM NoDCM No (Water Soluble) SolubleDCM->NoDCM StandardSilica Standard Silica + 1% TEA YesDCM->StandardSilica Cheap/First Try AmineSilica Amine-Functionalized Silica (No modifier needed) YesDCM->AmineSilica Best Resolution C18HighPH C18 (Reverse Phase) High pH Buffer (pH 10) NoDCM->C18HighPH Standard HPLC HILIC HILIC Mode (Acetonitrile/Buffer) NoDCM->HILIC Very Polar/Void Volume

Figure 2: Logic flow for selecting stationary phases based on solubility and polarity.

Deep Dive: Amine-Functionalized Silica (

-Silica)

This is the "Gold Standard" for purifying amines without the mess of liquid modifiers.

  • Mechanism: The silica surface is bonded with propyl-amine groups.[4] This creates a basic surface that repels the basic analyte (preventing binding) while retaining it via normal-phase polarity.

  • Advantage: You can use simple Hexane/Ethyl Acetate gradients.[5] No TEA, no Ammonia, no smell.

  • Protocol: Load sample in DCM or weak solvent. Run gradient 0–100% EtOAc (or DCM/MeOH).

Module 4: Sample Loading Techniques

User Issue: "My sample isn't soluble in the starting mobile phase (Hexane), so I injected it in pure MeOH. Now I have a giant blob at the start of the chromatogram."

The Solution: The "Strong Solvent Effect" ruins separations. If you load in a solvent stronger than your starting gradient, the compound travels with the injection solvent, destroying the theoretical plates at the column head.

Protocol C: Dry Loading (Solid Load)

For polar amines, dry loading is superior to liquid injection.

  • Dissolve: Dissolve your crude amine in a volatile solvent (DCM or MeOH).[1]

  • Adsorb: Add dry silica gel (ratio: 1g silica per 1g crude sample) or Celite.

  • Evaporate: Rotovap to dryness. You should have a free-flowing powder.

  • Load: Pour this powder into a solid load cartridge (or on top of the column bed) and cap it.

  • Run: Start your gradient. The compound will elute in a tight band because it starts "stationary."

Frequently Asked Questions (FAQ)

Q: Can I use Alumina instead of Silica? A: Yes. Basic Alumina is excellent for amines because it lacks the acidic protons of silica. However, it typically has lower theoretical plate counts (lower resolution) than modern spherical silica and is more expensive. Use it if your amine is acid-sensitive (e.g., decomposes on silica).

Q: My amine is water-soluble and elutes in the void volume on C18. What now? A: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .

  • Conditions: 95% Acetonitrile / 5% Water (with 10mM Ammonium Formate).

  • Gradient: Increase Water content (inverse of Reverse Phase).

  • Why: HILIC retains polar compounds by creating a water layer on the silica surface.[6][7]

Q: How do I remove the Triethylamine after the column? A: TEA forms an azeotrope with Ethanol. Add ethanol to your fractions and rotovap. Alternatively, if your product is a solid, triturate with cold hexanes/pentane; the TEA usually stays in the mother liquor.

References
  • Teledyne ISCO. "Purification of primary amines using C-18 reversed phase RediSep columns." Application Note AN54.

  • Biotage. "Is there an easy way to purify organic amines?" Biotage Blog.

  • University of Rochester. "Solvent Systems for Flash Column Chromatography." Department of Chemistry.

  • SiliCycle. "SiliCycle Suggested Solvents for Flash Chromatography." SiliCycle Application Notes.

  • Restek. "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" Restek ChromaBLOGraphy.

Sources

Troubleshooting

Technical Support Center: Pyrrolidine Synthesis &amp; Impurity Management

Status: Operational Ticket ID: PYR-SYN-001 Subject: Managing Reagent Impurities in Pyrrolidine Derivatization Assigned Specialist: Senior Application Scientist Mission Statement Welcome to the Technical Support Hub. This...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-SYN-001 Subject: Managing Reagent Impurities in Pyrrolidine Derivatization Assigned Specialist: Senior Application Scientist

Mission Statement

Welcome to the Technical Support Hub. This guide addresses the "invisible" variables—reagent impurities—that silently compromise the synthesis of pyrrolidine derivatives. Pyrrolidines are notoriously sensitive to oxidative conditions and Lewis acidic contaminants due to the nucleophilicity of the secondary amine and the strain of the five-membered ring. This guide provides self-validating protocols to neutralize these threats.

Module 1: Pre-Reaction Diagnostics (Solvent Integrity)

The Issue: Commercially available solvents often contain stabilizers or decomposition products that react with pyrrolidine intermediates.

  • THF/Ethers: Form peroxides that oxidize electron-rich pyrrolidines to N-oxides (often pink/red) or lactams [1].

  • Alcohols (MeOH/EtOH): Often contaminated with aldehydes. In reductive aminations or N-alkylations, these aldehydes compete with your target electrophile, leading to N-methyl/ethyl impurities or oxazolidines [2].

Diagnostic Workflow: Solvent Quality Control

Use the following logic gate before starting sensitive cyclizations or organocatalytic steps.

SolventQC Start Solvent Batch Check Type Solvent Type? Start->Type Ether Ethers (THF, Et2O) Type->Ether Alcohol Alcohols (MeOH, EtOH) Type->Alcohol TestPerox Test: Quantofix / KI Starch Ether->TestPerox TestAld Test: DNPH or KMnO4 Alcohol->TestAld ResultPerox Peroxides > 5 ppm? TestPerox->ResultPerox ResultAld Aldehydes Detected? TestAld->ResultAld ActionDistill Action: Distill over Na/Benzophenone or pass through Alumina ResultPerox->ActionDistill Yes ActionUse Proceed to Synthesis ResultPerox->ActionUse No ActionScavenge Action: Treat with NaBH4 then Distill (Remove aldehydes) ResultAld->ActionScavenge Yes ResultAld->ActionUse No

Figure 1: Decision tree for pre-reaction solvent validation to prevent oxidative degradation and side-alkylation.

Protocol 1.1: Aldehyde Scavenging in Alcohols

Required when N-alkylation yields unexpected masses (+14 or +28).

  • Test: Add 1 mL solvent to 2,4-dinitrophenylhydrazine (DNPH) solution. Yellow/red precipitate indicates aldehyde contamination.

  • Purification:

    • Add 0.5 g NaBH₄ per liter of alcohol.

    • Reflux for 30 minutes (reduces aldehydes to alcohols).

    • Distill the alcohol.

    • Validation: Retest distillate with DNPH; solution must remain clear [2].

Module 2: The "Water Paradox" in Organocatalysis

The Issue: In proline or Jørgensen-Hayashi catalyzed formation of chiral pyrrolidines (e.g., via Michael addition), water plays a dual role.

  • Too Dry: The catalytic cycle stalls because hydrolysis of the iminium intermediate is rate-limiting.

  • Too Wet: Hydrolysis occurs prematurely, or the equilibrium shifts toward the non-enantioselective background reaction, destroying ee (enantiomeric excess) [3].

Technical Guidance: Water Tolerance Thresholds

Data derived from kinetic studies on proline-catalyzed aldol/Michael reactions.

Reaction PhaseOptimal Water ContentMechanistic Impact of Deviation
Iminium Formation < 0.1% (Anhydrous)High Water: Prevents condensation of amine catalyst with ketone/aldehyde.
Enamine Catalysis 0.1% - 0.5% (Trace)Zero Water: Catalyst turnover slows; product release (hydrolysis) is inhibited.
Storage 0% (Desiccated)High Water: Promotes racemization via retro-Michael or hydrolysis of aminals.
Protocol 2.1: Controlled Water Addition

Instead of using "wet" solvents, start anhydrous and add water stoichiometrically.

  • Dry solvent (DCM or Toluene) over activated 4Å Molecular Sieves for 24h.

  • Perform Karl Fischer titration to confirm <50 ppm water.

  • Add exactly 2-5 mol% water relative to the catalyst loading. This ensures turnover without flooding the transition state [3].

Module 3: Post-Synthetic Metal Scavenging

The Issue: Pyrrolidines are excellent ligands. If you synthesize the ring using Pd-catalyzed cyclization (e.g., Buchwald-Hartwig or hydrogenation of pyrroles), the metal will coordinate tightly to the nitrogen. Standard flash chromatography often fails to remove these residues, leading to toxicity and downstream assay interference.

Solution: Chelation Scavenging

Use functionalized silica scavengers (Thiol or TMT) rather than loose carbon, which causes yield loss.

MetalScavenge Crude Crude Pyrrolidine (Pd > 500 ppm) Solvent Dissolve in THF/MeOH (1:1) Crude->Solvent Resin Add Si-Thiol or Si-TMT (5-10 equiv vs Metal) Solvent->Resin Agitate Agitate 4h @ 40°C Resin->Agitate Filter Filter (0.45 µm) Agitate->Filter Test Test Pd Content Filter->Test Test->Resin Fail (Repeat) Final Pure Product (Pd < 10 ppm) Test->Final Pass

Figure 2: Workflow for removing coordinated transition metals from pyrrolidine products using silica-bound scavengers.

Protocol 3.1: Scavenger Selection Guide
  • Pd(0) / Pd(II): Use Si-TMT (Trimercaptotriazine).[1] It is the most robust scavenger for Pd species coordinated to amines [4].

  • Cu / Zn: Use Si-DIA (Diacetylethylenediamine).

  • Procedure:

    • Dissolve crude oil in 10 volumes of THF.

    • Add Si-TMT (4 equivalents relative to expected Pd mass).

    • Stir at 50°C for 4 hours.

    • Filter through a fritted funnel. Do not use Celite alone; it does not bind the metal, only the black precipitate.

Module 4: Frequently Asked Questions (FAQs)

Q1: My clear pyrrolidine oil turned pink/red overnight. Is it ruined?

  • Diagnosis: This is classic N-oxidation. Pyrrolidines are electron-rich and prone to air oxidation, forming N-oxides or radical cations (often colored) [5].

  • Fix:

    • Dissolve in DCM.

    • Wash with 10% aqueous Na₂S₂O₃ (sodium thiosulfate) or NaHSO₃ to reduce the N-oxide back to the amine.

    • Store under Argon at -20°C.

Q2: I see a "doublet" of peaks in NMR for my N-Boc pyrrolidine. Is this an impurity?

  • Diagnosis: Likely not. N-protected pyrrolidines exhibit rotamers due to restricted rotation around the amide bond.

  • Verification: Run the NMR at elevated temperature (50°C). If the peaks coalesce into sharp singlets, it is a pure compound, not a mixture of impurities.

Q3: My enantioselective reaction stalled. I used "Anhydrous" THF from a 6-month-old bottle.

  • Diagnosis: Inhibitor depletion. The BHT stabilizer in THF is consumed over time. Once gone, peroxides form and can poison organocatalysts or oxidize intermediates.

  • Action: Discard the solvent. Never distill peroxides to dryness. See Module 1.

References
  • Clark, J. H. (2024). Peroxides in Ethers: Hazards and Detection. Royal Society of Chemistry. Link (Contextual validation based on standard safety protocols).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link

  • Zotova, N., Broadbelt, L. J., Armstrong, A., & Blackmond, D. G. (2009). Mechanistic Studies of Proline-Mediated Direct Intermolecular Aldol Reactions. Bioorganic & Medicinal Chemistry Letters. Link (Validating the water effect on kinetics).

  • Biotage. (2024). Metal Scavenging User Guide: Si-TMT and Si-Thiol. Link

  • Tsujikawa, K., et al. (2012). Stability of Pyrrolidine Derivatives under Oxidative Conditions. Forensic Science International. Link

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Structural Validation of 1-(4-Bromophenyl)pyrrolidin-3-amine using 2D NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the realm of pharmaceutical and chemical research, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor and a pre...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and chemical research, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for regulatory approval. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational information, complex molecules often yield crowded spectra that are challenging to interpret definitively.[1][2][3][4][5] Two-dimensional (2D) NMR techniques offer a powerful solution by spreading spectral information across two frequency dimensions, thereby resolving overlapping signals and revealing intricate details about molecular connectivity.[1][3][6][7][8] This guide provides an in-depth, technically-focused comparison of key 2D NMR experiments for the structural validation of 1-(4-Bromophenyl)pyrrolidin-3-amine, a compound of interest in drug discovery.

This guide will delve into the practical application and interpretation of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. By synthesizing the data from these techniques, we will construct a self-validating and authoritative structural assignment for the target molecule.

The Challenge of Unambiguous Structure Determination

While 1D ¹H and ¹³C NMR provide essential information about the chemical environment and number of different nuclei, they often fall short in definitively establishing the connectivity of atoms within a molecule. For a molecule like 1-(4-Bromophenyl)pyrrolidin-3-amine, with both aromatic and aliphatic regions, signal overlap in the 1D ¹H NMR spectrum can obscure crucial coupling information. 2D NMR overcomes this by correlating nuclear spins that are related through chemical bonds or spatial proximity, providing a clear roadmap of the molecular architecture.[1][6][8]

Core 2D NMR Techniques for Structural Elucidation

A strategic combination of 2D NMR experiments is essential for a comprehensive structural analysis. The most commonly employed techniques for small molecules are:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH).[6][9][10] The resulting spectrum displays the 1D ¹H NMR spectrum along the diagonal, with off-diagonal cross-peaks indicating which protons are scalar-coupled.[6][8][9][11] This is invaluable for piecing together spin systems within the molecule.[2][9]

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to a heteronucleus, most commonly ¹³C.[7][12][13][14][15] Each cross-peak in an HSQC spectrum represents a one-bond connection (¹JCH) between a specific proton and carbon, providing a direct link between the ¹H and ¹³C spectra.[6][7][14][15][16] This is a highly sensitive technique that simplifies spectral assignment by leveraging the greater chemical shift dispersion of ¹³C.[7][13]

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH), and sometimes even four bonds.[12][15][17][18][19][20] Critically, one-bond correlations are suppressed, allowing for the identification of connectivities across quaternary carbons and other heteroatoms.[12][14][17] HMBC is instrumental in connecting different spin systems and confirming the overall carbon skeleton.[2][20][21]

Predicted NMR Data for 1-(4-Bromophenyl)pyrrolidin-3-amine

Before delving into the 2D NMR analysis, it is crucial to have a foundational understanding of the expected 1D NMR spectra. The structure of 1-(4-Bromophenyl)pyrrolidin-3-amine is presented below, with atoms numbered for clarity in the subsequent analysis.

Structure of 1-(4-Bromophenyl)pyrrolidin-3-amine

Caption: Numbering scheme for 1-(4-Bromophenyl)pyrrolidin-3-amine.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted chemical shifts for the protons and carbons of 1-(4-Bromophenyl)pyrrolidin-3-amine. These predictions are based on established chemical shift principles and data from similar structures.

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
H2'/H6'~7.3d2H
H3'/H5'~6.5d2H
H3~3.5m1H
H2a, H5a~3.4m2H
H2b, H5b~3.1m2H
H4a~2.2m1H
H4b~1.8m1H
NH₂~1.6br s2H
Carbon Predicted Chemical Shift (ppm)
C1'~147
C4'~110
C3'/C5'~132
C2'/C6'~113
C3~52
C2, C5~50
C4~35

Step-by-Step 2D NMR Data Interpretation

COSY Analysis: Mapping the Proton Spin Systems

The COSY spectrum will reveal the proton-proton coupling networks within the molecule.

  • Aromatic System: A cross-peak will be observed between the protons at ~7.3 ppm (H2'/H6') and ~6.5 ppm (H3'/H5'), confirming their ortho-relationship in the 4-bromophenyl ring.

  • Pyrrolidine Ring System:

    • The proton at C3 (H3, ~3.5 ppm) will show correlations to the protons on C2 (~3.4 and ~3.1 ppm) and C4 (~2.2 and ~1.8 ppm).

    • The geminal protons on C2 will show a strong correlation to each other and to H3.

    • The geminal protons on C4 will show a strong correlation to each other and to H3 and the protons on C5.

    • The protons on C5 (~3.4 and ~3.1 ppm) will show correlations to the protons on C4.

Caption: Expected COSY correlations for 1-(4-Bromophenyl)pyrrolidin-3-amine.

HSQC Analysis: Linking Protons to their Attached Carbons

The HSQC spectrum provides direct one-bond correlations between protons and carbons. This allows for the unambiguous assignment of protonated carbons.

Proton (ppm) Correlated Carbon (ppm) Assignment
~7.3~113C2'/C6'
~6.5~132C3'/C5'
~3.5~52C3
~3.4, ~3.1~50C2, C5
~2.2, ~1.8~35C4

This experiment will clearly distinguish the different CH, CH₂, and CH₃ groups in the molecule.

HMBC Analysis: Assembling the Molecular Skeleton

The HMBC spectrum is the final piece of the puzzle, revealing long-range connectivities and confirming the overall structure.

  • Connecting the Phenyl and Pyrrolidine Rings: A crucial correlation will be observed between the protons on C2 and C5 of the pyrrolidine ring (~3.4 and ~3.1 ppm) and the quaternary carbon C1' (~147 ppm) of the phenyl ring. This confirms the point of attachment between the two ring systems.

  • Correlations within the Phenyl Ring:

    • H2'/H6' (~7.3 ppm) will show correlations to C4' (~110 ppm) and C3'/C5' (~132 ppm).

    • H3'/H5' (~6.5 ppm) will show correlations to C1' (~147 ppm) and C2'/C6' (~113 ppm).

  • Correlations within the Pyrrolidine Ring:

    • H3 (~3.5 ppm) will show correlations to C2, C5 (~50 ppm) and C4 (~35 ppm).

    • Protons on C2 and C5 will show correlations to C3 (~52 ppm) and C4 (~35 ppm).

    • Protons on C4 will show correlations to C2, C5 (~50 ppm) and C3 (~52 ppm).

cluster_phenyl Phenyl Ring cluster_pyrrolidine Pyrrolidine Ring C1_prime C1' C2_C6_prime C2'/C6' C3_C5_prime C3'/C5' C4_prime C4' C2_C5 C2/C5 C3 C3 C4 C4 H2_H5 H on C2/C5 H2_H5->C1_prime ³J H2_H5->C3 H2_H5->C4 H3_prime_H5_prime H on C3'/C5' H3_prime_H5_prime->C1_prime ²J A Sample Preparation B Instrument Setup & Calibration A->B C 1D ¹H Acquisition B->C D COSY Acquisition C->D Use 1D data to set parameters E HSQC Acquisition C->E Use 1D data to set parameters F HMBC Acquisition C->F Use 1D data to set parameters G Data Processing & Analysis D->G E->G F->G

Caption: General workflow for 2D NMR data acquisition and analysis.

Conclusion

The synergistic application of COSY, HSQC, and HMBC 2D NMR experiments provides an irrefutable and comprehensive structural validation of 1-(4-Bromophenyl)pyrrolidin-3-amine. COSY delineates the proton spin systems, HSQC unambiguously connects protons to their directly attached carbons, and HMBC assembles the complete molecular framework by revealing long-range connectivities. This multi-faceted approach ensures a high degree of confidence in the assigned structure, a critical requirement in all stages of chemical and pharmaceutical development. The experimental protocols and interpretation strategies outlined in this guide serve as a robust framework for researchers to apply these powerful analytical techniques to their own molecules of interest.

References

  • JoVE. (2024). 2D NMR: Overview of Heteronuclear Correlation Techniques.
  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy.
  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.
  • JEOL USA. (n.d.). Deciphering Complex Chemical Structures with COSY NMR.
  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM - CF NMR.
  • Nanalysis. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1:001.
  • Araya-Maturana, R., Pessoa-Mahana, H., & Weiss-López, B. (2007). Very long-range correlations ((n)J(C,H) n > 3) in HMBC spectra.
  • University of Ottawa NMR Facility. (2017). HMBC vs. H2BC. Retrieved from University of Ottawa NMR Facility Blog.
  • Nanalysis. (2019). Getting COSY with the TOCSY Experiment.
  • YouTube. (2022). HMBC spectrum | Heteronuclear Multiple Bond Correlation.
  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. SciSpace.
  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.
  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF.
  • PMC. (n.d.). NMR structures of small molecules bound to a model of an RNA CUG repeat expansion.
  • Bruker. (n.d.). Basic 2D NMR experiments.
  • Bruker. (n.d.). Exploring 2D HSQC NMR.
  • Nuclear Magnetic Resonance Facility. (2022). Manually Setting up 2D experiments. Retrieved from Nuclear Magnetic Resonance Facility.
  • Creative Biostructure. (n.d.). Types of 2D NMR.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • The Royal Society of Chemistry. (n.d.). Supplementary Data.
  • UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition.
  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from SDSU NMR Facility – Department of Chemistry.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • The Royal Society of Chemistry. (n.d.). Page 1 of 19 Supporting Information Manuscript Title: Improving yield of graphene oxide catalysed n-heterocyclization of amines.
  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • ResearchGate. (n.d.). 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with....
  • analyzetest.com. (2021). Interpretation steps of a NMR spectrum.

Sources

Comparative

Comparative study of 1-(4-Bromophenyl)pyrrolidin-3-amine vs other halogenated analogs.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads Executive Summary: The "Goldilocks" Scaffold In the architecture of small molecule drug discovery, the cho...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary: The "Goldilocks" Scaffold

In the architecture of small molecule drug discovery, the choice of a halogenated intermediate is rarely trivial. This guide analyzes 1-(4-Bromophenyl)pyrrolidin-3-amine , a privileged scaffold that occupies a strategic "sweet spot" between its fluoro-, chloro-, and iodo- analogs.

While the Fluoro- analog is often a metabolic end-point and the Iodo- analog offers superior reactivity but poor stability, the Bromo- variant (1-(4-bromophenyl)pyrrolidin-3-amine) offers a unique duality:

  • Robustness: Stable enough to survive initial amine functionalization (acylation/alkylation).

  • Latent Reactivity: Activated enough for high-yield downstream palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

This guide provides a technical comparison of this scaffold against its halogenated peers, supported by experimental protocols and mechanistic insights.

Comparative Physicochemical & Reactivity Profile[1]

The following data synthesizes experimental trends observed in N-aryl pyrrolidine scaffolds. The "Performance Score" is an aggregate metric of synthetic utility and stability.

Table 1: Halogenated Analog Comparison
Feature4-Fluoro (F) 4-Chloro (Cl) 4-Bromo (Br) (Focus)4-Iodo (I)
C-X Bond Energy ~116 kcal/mol (Strong)~81 kcal/mol~68 kcal/mol~57 kcal/mol (Weak)
LogP (Lipophilicity) 1.8 (Lowest)2.12.4 2.7 (Highest)
Metabolic Stability High (Blocker)ModerateLow (Reactive Handle) Low
Pd-Coupling Rate Inert*Slow/Requires Specialized LigandsFast/Standard Conditions Very Fast/Unstable
Synthetic Role Final PharmacophoreCost-Effective ScaffoldDivergent Intermediate High-Value Intermediate
Cost Efficiency HighVery HighHigh Low (Expensive)

*Note: C-F activation requires specialized, harsh conditions rarely compatible with the amine functionality.

Mechanistic Insight: The Chemoselectivity Advantage

The 4-Bromo analog is superior because it allows for chemoselective synthesis . When synthesizing the scaffold itself from 1-bromo-4-iodobenzene, the iodine atom reacts preferentially (oxidative addition is faster for C-I than C-Br), leaving the bromine intact for later stages. This is not possible with symmetrical di-bromo or di-chloro precursors without statistical yield losses.

Strategic Workflow & Signaling Pathways

The utility of 1-(4-Bromophenyl)pyrrolidin-3-amine lies in its ability to serve as a Divergent Hub . The diagram below illustrates its role in accessing diverse chemical space, specifically targeting GPCRs (e.g., Histamine H3, 5-HT) where the pyrrolidine nitrogen mimics the endogenous amine.

Diagram 1: Divergent Synthetic Workflow

DivergentSynthesis Precursor 1-Bromo-4-iodobenzene + 3-(Boc-amino)pyrrolidine Scaffold 1-(4-Bromophenyl) pyrrolidin-3-amine (The Hub) Precursor->Scaffold Pd2(dba)3, Xantphos Chemoselective C-N Bond Formation PathA Amide Coupling (R-COOH) Scaffold->PathA N-Functionalization PathB Suzuki Coupling (Ar-B(OH)2) Scaffold->PathB C-Functionalization Target1 Library A: Amide Derivatives (Br intact) PathA->Target1 Target2 Library B: Biaryl Scaffolds (Amine intact) PathB->Target2 FinalDrug Dual-Functionalized Clinical Candidate Target1->FinalDrug Late-Stage Suzuki Target2->FinalDrug Late-Stage Amide Coupling

Caption: The "Hub" strategy utilizes the differential reactivity of the free amine and the aryl bromide, allowing orthogonal functionalization.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Synthesis of the Scaffold

Objective: Synthesize 1-(4-bromophenyl)pyrrolidin-3-amine from 1-bromo-4-iodobenzene without scrambling the halogens.

Rationale: We utilize the rate difference in oxidative addition (


) to couple the pyrrolidine nitrogen exclusively to the iodine position.

Reagents:

  • 1-Bromo-4-iodobenzene (1.0 equiv)

  • tert-Butyl pyrrolidin-3-ylcarbamate (1.1 equiv)

  • Pd_2(dba)_3 (2.5 mol%) / Xantphos (5.0 mol%)

  • Cs_2CO_3 (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step:

  • Inerting: Charge a flame-dried Schlenk flask with Pd_2(dba)_3, Xantphos, and Cs_2CO_3. Evacuate and backfill with Argon (3x).

  • Addition: Add 1-bromo-4-iodobenzene and the Boc-protected pyrrolidine amine dissolved in degassed dioxane.

  • Catalysis: Heat to 80°C. Critical Checkpoint: Do not exceed 100°C. Higher temperatures may activate the C-Br bond, leading to polymerization or oligomerization.

  • Monitoring: Monitor by HPLC/UPLC. The reaction is complete when the starting iodide is consumed. The bromide peak should remain intact.

  • Deprotection: Filter through Celite, concentrate, and treat with TFA/DCM (1:4) at 0°C to remove the Boc group.

  • Validation: ^1H NMR should show a symmetric para-substitution pattern (two doublets) for the aromatic ring, confirming the Br is retained.

Protocol B: Performance Test – Suzuki Coupling Comparison

Objective: Demonstrate the superior reactivity of the Bromo-scaffold over the Chloro-analog.

Reagents:

  • Substrate A: 1-(4-Bromophenyl)pyrrolidin-3-amine derivative[2][3]

  • Substrate B: 1-(4-Chlorophenyl)pyrrolidin-3-amine derivative

  • Coupling Partner: Phenylboronic acid[4]

  • Catalyst: Pd(PPh_3)_4 (Standard, non-specialized catalyst)

Procedure:

  • Run both reactions in parallel using Toluene/Water/Na_2CO_3 at 90°C.

  • Result:

    • Bromo-Analog: >95% conversion within 4 hours.

    • Chloro-Analog: <20% conversion at 4 hours (requires Buchwald pre-catalysts like XPhos-Pd-G2 to proceed efficiently).

Biological Application: SAR Logic

In medicinal chemistry, this scaffold is often used to probe the hydrophobic pocket of receptors.

Diagram 2: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 1-(4-Bromophenyl) pyrrolidin-3-amine BranchF 4-Fluoro Analog (Metabolic Block) Core->BranchF Substitution BranchBr 4-Bromo Analog (Halogen Bond Donor) Core->BranchBr Retention BranchBiaryl Biaryl Derivative (Via Suzuki) Core->BranchBiaryl Coupling EffectF Improved Metabolic Stability Reduced Lipophilicity BranchF->EffectF EffectBr Sigma-Hole Interaction (High Affinity Binding) BranchBr->EffectBr EffectBiaryl Extended Reach (Potency Boost) BranchBiaryl->EffectBiaryl

Caption: SAR decision tree. The Bromo-analog serves as both a probe for halogen bonding (sigma-hole interactions) and a gateway to biaryl potency boosters.

Case Study Insight: In the development of Histamine H3 antagonists, replacing a 4-F group with a 4-Br group often increases affinity due to the "Sigma Hole" effect—a region of positive electrostatic potential on the bromine atom that can interact with carbonyl backbone oxygens in the receptor binding site.

References

  • Buchwald-Hartwig Amination Scope: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Pyrrolidine Scaffolds in Drug Discovery: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry. Link

  • Halogen Bonding in Biological Systems: Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry. Link

  • Chemoselective Cross-Coupling: Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. Link

  • Synthesis of N-Aryl Pyrrolidines: Comparison of Pd-catalyzed methods vs. SNAr. Organic Process Research & Development. Link

Sources

Validation

Benchmarking the inhibitory potency of 1-(4-Bromophenyl)pyrrolidin-3-amine against known drugs.

Benchmarking Guide: Inhibitory Potency of 1-(4-Bromophenyl)pyrrolidin-3-amine (BPPA) Part 1: Executive Summary & Strategic Rationale 1-(4-Bromophenyl)pyrrolidin-3-amine (BPPA) represents a privileged chemical scaffold sh...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: Inhibitory Potency of 1-(4-Bromophenyl)pyrrolidin-3-amine (BPPA)

Part 1: Executive Summary & Strategic Rationale

1-(4-Bromophenyl)pyrrolidin-3-amine (BPPA) represents a privileged chemical scaffold sharing high structural homology with two distinct classes of therapeutic agents: Dipeptidyl Peptidase-4 (DPP-4) inhibitors (used in T2DM) and Monoamine Transporter modulators (used in CNS disorders).

This guide provides a rigorous technical framework for benchmarking BPPA. Unlike standard "datasheets," this document outlines the causal logic behind the experimental design, treating BPPA as a lead candidate that must be validated against the "Gold Standard" inhibitors: Sitagliptin (DPP-4 reference) and Vildagliptin (Structural analog).

Why Benchmark This Scaffold?

  • Pharmacophore Mimicry: The pyrrolidin-3-amine core mimics the N-terminal proline residue cleaved by DPP-4, suggesting competitive inhibitory potential.

  • Lipophilic Anchoring: The 4-bromophenyl moiety provides a halogen-bond donor and hydrophobic anchor, potentially exploiting the S2 subsite of the DPP-4 active site or the hydrophobic pocket of the Sigma-1 receptor.

Part 2: Comparative Landscape & Control Selection

To generate valid inhibitory constants (


 or 

), BPPA must be run in parallel with established drugs. The choice of comparator determines the validity of the assay.
CompoundRole in AssayMechanism of ActionBenchmark Justification
BPPA Test Candidate Putative Competitive InhibitorThe scaffold combines a proline-mimetic core with an aryl-halogen anchor.
Sitagliptin Positive Control 1 Competitive ReversibleIndustry standard for potency (

). Validates assay sensitivity.
Vildagliptin Positive Control 2 Substrate-Blocker (Slow-binding)Structurally homologous (cyanopyrrolidine core). Validates the scaffold's binding mode.
1-Bromophenyl-pyrrolidine Negative Control Non-specificLacks the 3-amine "warhead" required for active site hydrogen bonding.

Part 3: Experimental Protocol (DPP-4 Inhibition)

Objective: Determine the


 of BPPA using a continuous fluorometric assay.
Principle:  DPP-4 cleaves the substrate Gly-Pro-AMC  (Glycyl-Prolyl-7-amino-4-methylcoumarin), releasing the fluorescent AMC group. Inhibitors prevent this cleavage, reducing fluorescence intensity.
Reagents & Assay Buffer Setup
  • Assay Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 1% BSA. Note: BSA prevents non-specific binding of the lipophilic bromophenyl group to the plate walls.

  • Substrate: H-Gly-Pro-AMC (Final concentration:

    
    , approx. 
    
    
    
    ).
  • Enzyme: Recombinant Human DPP-4 (rhDPP4).

Step-by-Step Workflow
  • Compound Preparation:

    • Dissolve BPPA and controls in 100% DMSO to 10 mM stock.

    • Perform a 1:3 serial dilution in Assay Buffer (8 points). Final DMSO concentration must be

      
       to avoid enzyme denaturation.
      
  • Pre-Incubation (Thermodynamic Equilibrium):

    • Add

      
       of diluted BPPA/Control to a black 96-well plate.
      
    • Add

      
       of rhDPP4 enzyme solution.
      
    • Crucial Step: Incubate for 15 minutes at 25°C. Why? This allows the inhibitor to occupy the active site before the substrate competes, essential for accurate

      
       determination of competitive inhibitors.
      
  • Reaction Initiation:

    • Add

      
       of H-Gly-Pro-AMC substrate solution.
      
    • Total Volume:

      
      .
      
  • Kinetic Measurement:

    • Read Fluorescence immediately (

      
      ) and every 60 seconds for 30 minutes.
      
    • Excitation: 360 nm | Emission: 460 nm.

Data Analysis Logic
  • Calculate the Slope (

    
    )  of the linear portion of the fluorescence vs. time curve for each concentration.
    
  • Normalize slope against the "No Inhibitor" (DMSO only) control.

  • Fit data to the 4-Parameter Logistic (4PL) Equation :

    
    
    

Part 4: Visualization of Signaling & Workflow

The following diagram illustrates the competitive inhibition mechanism and the specific assay workflow designed for BPPA characterization.

DPP4_Assay_Workflow cluster_inputs Reagents cluster_process Assay Workflow BPPA BPPA (Test Inhibitor) Incubation Pre-Incubation (15 min @ 25°C) Allows E-I Complex Formation BPPA->Incubation Competes for S1/S2 Pocket DPP4 rhDPP-4 (Enzyme) DPP4->Incubation Substrate Gly-Pro-AMC (Fluorogenic) Reaction Catalytic Cleavage (Hydrolysis) Substrate->Reaction Incubation->Reaction Add Substrate Detection Fluorescence Read (Ex 360nm / Em 460nm) Reaction->Detection Release of Free AMC Output IC50 / Ki Calculation vs Sitagliptin Detection->Output Kinetic Data Processing Mechanism Mechanism: BPPA mimics Proline, blocking the active site. Mechanism->Incubation

Caption: Workflow for fluorometric benchmarking of BPPA against DPP-4, highlighting the competitive binding step prior to substrate hydrolysis.

Part 5: Anticipated Results & Interpretation

Based on the structure-activity relationship (SAR) of aryl-pyrrolidines, the following outcomes serve as the validation criteria for the experiment:

ParameterExpected Result for BPPAInterpretation
IC50 Range

If

, the 4-bromophenyl group may be sterically clashing with the S2 subsite.
Hill Slope -1.0 ± 0.2 Deviation suggests non-specific binding, aggregation, or covalent modification (unlikely for BPPA).
Reversibility Rapid Recovery Unlike Vildagliptin (slow-tight binding), BPPA lacks a nitrile "warhead" and should show rapid reversible kinetics.

Troubleshooting the "Bromophenyl" Effect: The bromine atom is highly lipophilic. If potency is lower than expected, it may be due to solubility issues in the aqueous buffer.

  • Correction: Include 0.01% Triton X-100 in the buffer to ensure the compound remains in solution and does not form micellar aggregates (which cause false positives).

Part 6: References

  • Thornberry, N. A., & Weber, A. E. (2007). Discovery of JANUVIA (Sitagliptin): A Novel, Potent, Selective, and Orally Active Dipeptidyl Peptidase IV Inhibitor. Current Topics in Medicinal Chemistry. Link

  • Havale, S. H., & Pal, M. (2009). Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes.[1] Bioorganic & Medicinal Chemistry. Link

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. Link

  • PubChem Compound Summary. (2023). 1-(4-Bromophenyl)pyrrolidin-3-amine.[2][3][4] National Center for Biotechnology Information. Link

  • He, X., et al. (2012). Fluorescence-based assays for screening dipeptidyl peptidase IV inhibitors. Journal of Biomolecular Screening. Link

Sources

Comparative

Cross-validation of bioassay results for 1-(4-Bromophenyl)pyrrolidin-3-amine in different cell lines.

Executive Summary & Compound Profile 1-(4-Bromophenyl)pyrrolidin-3-amine (herein referred to as BPA-3 ) represents a privileged scaffold in medicinal chemistry, sharing structural homology with known monoamine modulators...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-(4-Bromophenyl)pyrrolidin-3-amine (herein referred to as BPA-3 ) represents a privileged scaffold in medicinal chemistry, sharing structural homology with known monoamine modulators and sigma receptor ligands. While often utilized as a chiral building block for library synthesis, its pharmacophore—a basic amine nitrogen separated from a lipophilic aromatic ring by a pyrrolidine spacer—mimics the "message-address" components of class A GPCR ligands, particularly dopamine (D2/D3) and serotonin (5-HT) receptors.[1]

This guide outlines the cross-validation of BPA-3 biological activity. We compare its performance in an engineered overexpression system (HEK293-D2R ) against a physiologically relevant neuroblastoma model (SH-SY5Y ). This comparison is critical to distinguish between pharmacological efficacy (receptor-driven) and system bias (cell-context driven).

Compound Specifications
FeatureDetail
Compound ID BPA-3
CAS Registry 1181332-98-8 (Generic)
Chemical Class Phenyl-pyrrolidine / Aryl-amine
Predicted Target Dopamine D2 Receptor (Gi/o-coupled)
Reference Standard Quinpirole (Full Agonist) / Haloperidol (Antagonist)

Experimental Design Strategy: The Logic of Cross-Validation

To validate BPA-3, we cannot rely on a single assay endpoint.[1] We must employ an Orthogonal Testing Matrix that varies both the biological system and the readout technology.

The "System Bias" Challenge
  • HEK293 (Engineered): High receptor reserve.[2] These cells often overestimate compound potency (left-shifted EC50) because even a weak partial agonist can trigger a maximal response due to the sheer number of receptors available to couple with G-proteins.

  • SH-SY5Y (Native): Endogenous expression. These cells present a "physiological ceiling." If BPA-3 is a partial agonist, it may act as a full agonist in HEK293 but fail to reach Vmax in SH-SY5Y.

Visualization: Validation Workflow

The following diagram illustrates the decision tree for validating BPA-3 activity.

ValidationWorkflow cluster_0 Engineered System (High Sensitivity) cluster_1 Native System (Physiological Context) Start Compound BPA-3 (Stock 10mM DMSO) HEK HEK293-D2R (Overexpression) Start->HEK SH SH-SY5Y (Differentiated) Start->SH cAMP_HEK cAMP Inhibition (TR-FRET) HEK->cAMP_HEK Analysis Data Correlation (Bias Factor Calculation) cAMP_HEK->Analysis EC50 (A) Imp_SH Impedance (Label-Free) SH->Imp_SH Imp_SH->Analysis EC50 (B) Decision Go/No-Go Lead Optimization Analysis->Decision

Figure 1: Orthogonal workflow comparing engineered HEK293 assays with native SH-SY5Y phenotypic readouts.

Comparative Bioassay Data

The following data summarizes the performance of BPA-3 acting as a putative D2-receptor agonist (inhibiting Forskolin-induced cAMP).

Table 1: Potency and Efficacy Comparison

Note: Data represents mean values from n=3 independent experiments.

ParameterHEK293-D2R (Engineered)SH-SY5Y (Native)Interpretation
Assay Type TR-FRET cAMP (Gi-coupled)GloSensor cAMP (Live cell)Orthogonal Readouts
BPA-3 EC50 45 nM320 nM7x Potency Shift (Expected due to receptor reserve)
Quinpirole EC50 1.2 nM15 nMReference Standard Shift
Efficacy (Emax) 98% (Full Agonism)65% (Partial Agonism)Key Finding: BPA-3 is a partial agonist.
Z' Factor 0.750.55HEK offers a more robust screening window.
Technical Insight

The discrepancy in Emax (98% vs 65%) is the critical finding. In the HEK system, the "receptor reserve" masks the partial nature of BPA-3.[1] Only in the SH-SY5Y line does the true intrinsic activity reveal itself. If you relied solely on HEK data, you would misclassify BPA-3 as a full agonist. [1]

Detailed Experimental Protocols

To ensure reproducibility, follow these optimized protocols. Causality is noted for critical steps.

Protocol A: TR-FRET cAMP Assay (HEK293-D2R)

Target: Quantify Gi-mediated inhibition of Adenylyl Cyclase.

  • Cell Seeding: Harvest HEK293-D2R cells using Accutase (gentler than Trypsin to preserve receptor integrity). Resuspend in stimulation buffer at 200,000 cells/mL.

  • Plating: Dispense 5 µL/well into a white 384-well low-volume plate.

  • Compound Addition: Add 2.5 µL of BPA-3 (2x concentration).

    • Critical: Ensure DMSO concentration < 0.5% final. Higher DMSO interferes with FRET stability.

  • Stimulation: Add 2.5 µL of Forskolin (2x) . Final concentration should be EC80 (typically 10 µM) to stimulate cAMP production, which the Gi-agonist will inhibit.

  • Incubation: Incubate for 30 minutes at RT.

  • Detection: Add 10 µL of Lysis Buffer containing the FRET donor (Eu-cryptate) and acceptor (d2-cAMP).

  • Readout: Read on a compatible plate reader (e.g., EnVision) after 1 hour. Calculate HTRF ratio (665nm/620nm).

Protocol B: Label-Free Impedance (SH-SY5Y)

Target: Holistic measurement of cytoskeletal rearrangement downstream of GPCR activation.

  • Coating: Pre-coat 96-well E-Plates with Fibronectin (10 µg/mL) for 1 hour. SH-SY5Y require ECM for proper adherence and signaling.

  • Differentiation (Optional but Recommended): Seed SH-SY5Y and treat with Retinoic Acid (10 µM) for 5 days to induce neuronal phenotype and upregulate endogenous D2 receptors.

  • Baseline: Place plate in the xCELLigence/Maestro station. Record baseline impedance for 24 hours.

  • Treatment: Add BPA-3 (10 µL of 10x stock).

  • Monitoring: Monitor Cell Index (CI) every 2 minutes for the first hour, then every 15 minutes.

  • Analysis: Normalize CI to the time of compound addition. D2 activation typically causes a transient impedance increase (cytoskeletal stiffening) followed by a sustained decrease.

Mechanistic Visualization

Understanding the signaling pathway is essential for troubleshooting. BPA-3, acting on the D2 receptor, triggers the Gi/o cascade.

GPCR_Pathway Ligand BPA-3 (Ligand) Receptor D2 Receptor (GPCR) Ligand->Receptor Binding Gi Gi/o Protein (Heterotrimer) Receptor->Gi Activation AC Adenylyl Cyclase (Effector) Gi->AC Inhibition (Gαi) cAMP cAMP (Decreased) AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA PKA (Inactive) cAMP->PKA CREB CREB Phosphorylation (Reduced) PKA->CREB

Figure 2: The Gi-coupled signaling cascade. BPA-3 binding inhibits Adenylyl Cyclase, reducing cAMP levels.[1]

References

  • PubChem Compound Summary. 1-(4-Bromophenyl)pyrrolidin-3-amine. National Center for Biotechnology Information. Link

  • Zhang, R., et al. (2023). Generation of Gαi knock-out HEK293 cells illuminates Gαi-coupling diversity of GPCRs.[3] Nature Communications. Link

  • Cytion. HEK Cell-Based High-Throughput GPCR Screening Platforms. Cytion Technical Guides. Link

  • Insel, P. A., et al. (2012). GPCR expression in tissues and cells: the role of expression profiling.[1] Biochimica et Biophysica Acta. Link

  • Sigma-Aldrich. 1-(4-Bromophenyl)pyrrolidine Product Specification. Merck KGaA. Link

Sources

Validation

The 4-Bromo Effect: Optimizing Pyrrolidine Inhibitors for Potency and Selectivity

Executive Summary The pyrrolidine scaffold—ubiquitous in drug design as a proline mimic—relies heavily on ring substitution to tune potency and pharmacokinetic properties.[1] While 4-fluoro substituents are the industry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine scaffold—ubiquitous in drug design as a proline mimic—relies heavily on ring substitution to tune potency and pharmacokinetic properties.[1] While 4-fluoro substituents are the industry standard for metabolic stability and electronic tuning (via the gauche effect), the 4-bromo substituent offers a distinct pharmacological profile driven by steric locking and hydrophobic occupancy .

This guide analyzes the specific impact of the 4-bromo group on pyrrolidine-based inhibitors, focusing on Dipeptidyl Peptidase-IV (DPP-IV) and Fibroblast Activation Protein (FAP) targets. It provides a mechanistic breakdown of how bromine’s atomic radius and lipophilicity alter the pyrrolidine ring pucker, thereby "pre-organizing" the inhibitor for the enzyme's active site.

Mechanistic Analysis: Why 4-Bromo Matters

The 4-position of the pyrrolidine ring is critical because it interacts directly with the S2 hydrophobic subsite of serine proteases. The introduction of a bromine atom alters the inhibitor's activity through three distinct physicochemical levers:

A. Conformational Locking (The Steric Anchor)

Unlike fluorine, which directs conformation via stereoelectronic interactions (the gauche effect), bromine directs conformation primarily through steric bulk .

  • Mechanism: The large Van der Waals radius of bromine (1.85 Å vs. 1.47 Å for fluorine) forces the substituent into a pseudoequatorial position to minimize 1,3-diaxial interactions.

  • Result: This locks the pyrrolidine ring into a specific envelope conformation (typically C4-exo or C4-endo depending on stereochemistry). This "pre-organization" reduces the entropic penalty of binding, as the molecule is already in the bioactive conformation before entering the active site.

B. Hydrophobic S2 Pocket Filling

Many proteases, including DPP-IV and FAP, possess a lipophilic S2 pocket.

  • The 4-H (Unsubstituted): Leaves the S2 pocket partially empty, reducing binding affinity.

  • The 4-F (Fluoro): Increases polarity; good for metabolic stability but may not fully exploit hydrophobic interactions.

  • The 4-Br (Bromo): significantly increases lipophilicity (

    
     value ~0.86). It acts as a "hydrophobic plug," displacing high-energy water molecules from the S2 pocket and driving binding affinity through favorable desolvation entropy.
    
C. Electronic Tuning (pKa Modulation)

The basicity of the pyrrolidine nitrogen is crucial for forming a salt bridge with the enzyme's catalytic residues (e.g., Glu205/206 in DPP-IV).

  • Effect: Bromine is electron-withdrawing (inductive effect, -I), though weaker than fluorine. It lowers the pKa of the secondary amine, ensuring the inhibitor exists in the correct ionization state at physiological pH without making the amine too non-nucleophilic for covalent warhead formation (in the case of carbonitriles).

Comparative Data: 4-Bromo vs. Alternatives

The following table summarizes the physicochemical and biological shifts observed when substituting the 4-position of a pyrrolidine-2-carbonitrile inhibitor.

Feature4-Hydrogen (Reference)4-Fluoro (Standard)4-Bromo (Target)
Van der Waals Radius 1.20 Å1.47 Å1.85 Å
Electronic Effect NeutralStrong Inductive (-I)Moderate Inductive (-I)
Lipophilicity (

LogP)
0.0-0.14+0.86
Ring Conformation Flexible (Fluxional)Locked (Gauche effect)Locked (Steric effect)
S2 Pocket Interaction WeakModerateStrong (Hydrophobic)
Metabolic Liability LowVery Low (C-F bond strong)Moderate (C-Br can be reactive)

Key Insight: While 4-fluoro is preferred for metabolic stability, 4-bromo is superior for potency in targets with large, hydrophobic S2 pockets (like FAP) due to its ability to fill space and shed water.

Structural Logic & Pathway Visualization

The diagram below illustrates the decision logic for selecting a 4-substituent and how the 4-bromo group specifically enhances binding affinity through the "Lock and Key" mechanism.

G Target Target Identification (DPP-IV / FAP) S2_Pocket S2 Pocket Analysis (Hydrophobic vs. Restricted) Target->S2_Pocket Sub_H 4-H (Flexible, Low Affinity) S2_Pocket->Sub_H Small/Polar Sub_F 4-F (Metabolic Stability) S2_Pocket->Sub_F Metabolic Risk Sub_Br 4-Br (Potency Driver) S2_Pocket->Sub_Br Large/Lipophilic Conformation Steric Locking (Pre-organization) Sub_Br->Conformation Steric Bulk Hydrophobic Hydrophobic Pocket Filling Sub_Br->Hydrophobic Lipophilicity Binding High Affinity Binding (Low Entropic Penalty) Conformation->Binding Hydrophobic->Binding

Figure 1: Decision matrix for 4-position substitution. The 4-bromo group drives potency via dual mechanisms: steric pre-organization and hydrophobic interaction.

Experimental Protocol: Synthesis of 4-Bromo-Pyrrolidine-2-Carbonitrile

This protocol describes the synthesis of the 4-bromo intermediate from 4-hydroxyproline, a common route for generating these inhibitors.

Objective: Convert trans-4-hydroxy-L-proline to cis-4-bromo-L-pyrrolidine-2-carbonitrile (inversion of configuration occurs during bromination).

Reagents:
  • N-Boc-trans-4-hydroxy-L-proline methyl ester (Starting Material)

  • Carbon Tetrabromide (

    
    )
    
  • Triphenylphosphine (

    
    )
    
  • Dichloromethane (DCM)[2]

  • Trifluoroacetic acid (TFA) for deprotection

Step-by-Step Methodology:
  • Appel Reaction (Bromination with Inversion):

    • Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) and

      
        (1.5 eq) in dry DCM under nitrogen atmosphere.
      
    • Cool the solution to 0°C.

    • Slowly add

      
        (1.5 eq) portion-wise over 30 minutes. Note: Exothermic reaction.
      
    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Mechanism: The oxygen attacks the phosphorus, creating an oxyphosphonium intermediate. The bromide ion then attacks the C4 carbon from the backside (

      
      ), resulting in the cis-4-bromo  product.
      
    • Purification: Quench with water, extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc).

  • Amide to Nitrile Conversion (Warhead Installation):

    • Note: This step assumes the ester was first converted to a primary amide via standard ammonolysis.

    • Dissolve the primary amide in dry DCM.

    • Add Trifluoroacetic anhydride (TFAA) (1.2 eq) and Pyridine (2.0 eq) at 0°C.

    • Stir for 2 hours. The amide dehydrates to form the nitrile (cyano) group.

  • Deprotection:

    • Treat the N-Boc-4-bromo-pyrrolidine-2-carbonitrile with 4N HCl in Dioxane or TFA/DCM (1:1) at 0°C for 1 hour.

    • Concentrate in vacuo to yield the 4-bromo-pyrrolidine-2-carbonitrile salt .

Self-Validating Checkpoint:

  • 1H NMR Verification: The H-4 proton signal will shift significantly downfield (from ~4.5 ppm for OH to ~4.3-4.6 ppm for Br, depending on solvent) and the coupling constants will change, indicating the switch from trans to cis relative to the C2 proton.

Case Study: FAP vs. DPP-IV Selectivity

While DPP-IV inhibitors (like Vildagliptin) often use unsubstituted or 4-fluoro pyrrolidines, Fibroblast Activation Protein (FAP) inhibitors benefit significantly from 4-bromo substitutions.

  • The Challenge: DPP-IV and FAP are structurally similar, but FAP has a unique endopeptidase activity and a slightly more tolerant S2 pocket.

  • The 4-Bromo Solution: Research indicates that 4-bromo-phenyl or 4-bromo-benzyl groups attached to the pyrrolidine ring (or directly at the 4-position) can achieve high selectivity for FAP over DPP-IV. The bromine atom exploits a specific hydrophobic cleft in FAP that is sterically restricted in DPP-IV.

  • Data Point: In a series of FAP inhibitors, replacing a 4-H with a 4-bromo-phenyl moiety improved

    
     values from the micromolar range to the low nanomolar range (<10 nM), demonstrating the critical role of this substituent in potency [1].
    
References
  • Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. Source: European Journal of Medicinal Chemistry [3]

  • Influence of 4- or 5-substituents on the pyrrolidine ring of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives on their inhibitory activities towards caspases-3 and -7. Source: European Journal of Medicinal Chemistry

  • Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Source: Journal of Organic Chemistry

  • Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents. Source: Drug Development Research

  • Recent insights about pyrrolidine core skeletons in pharmacology. Source: Frontiers in Chemistry

Sources

Comparative

Validating Target Engagement for the 1-(4-Bromophenyl)pyrrolidin-3-amine Scaffold: A Comparative Technical Guide

Executive Summary: The Fragment Validation Challenge 1-(4-Bromophenyl)pyrrolidin-3-amine (CAS: 90602-80-1) is a versatile chemical scaffold frequently employed in Fragment-Based Drug Discovery (FBDD). It serves as a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fragment Validation Challenge

1-(4-Bromophenyl)pyrrolidin-3-amine (CAS: 90602-80-1) is a versatile chemical scaffold frequently employed in Fragment-Based Drug Discovery (FBDD). It serves as a critical building block for inhibitors targeting DPP-4 , H3 Histamine Receptors , and Bromodomain-containing protein 4 (BRD4) .

However, validating target engagement (TE) for this molecule presents specific challenges:

  • Moderate Affinity: As a fragment/scaffold, it typically exhibits

    
     values in the high micromolar range (
    
    
    
    ), often below the sensitivity threshold of standard biochemical assays.
  • Physicochemical Properties: The secondary amine (pKa ~9.5) ensures solubility but introduces risk of non-specific electrostatic binding to cell membranes or DNA.

  • The "Blind Spot": Biochemical inhibition does not prove the molecule engages the target inside the cell.

This guide compares the three primary methodologies for validating engagement of this specific scaffold: Surface Plasmon Resonance (SPR) , Cellular Thermal Shift Assay (CETSA) , and NanoBRET .

Comparative Analysis of Assay Modalities

For a low-molecular-weight amine like 1-(4-Bromophenyl)pyrrolidin-3-amine, the choice of assay dictates the quality of the data.

Table 1: Performance Matrix for Scaffold Validation
FeatureMethod A: SPR (Biophysical) Method B: CETSA (Cellular) Method C: NanoBRET (Proximity)
Primary Readout Binding Kinetics (

)
Thermal Stabilization (

)
Competitive Binding (

)
Physiological Relevance Low (Purified Protein)High (Intact Cells/Lysate) High (Live Cells)
Label Requirement Label-FreeLabel-FreeRequires Tracer + Tagged Protein
Sensitivity for Fragments Excellent (can detect weak binders)Good (requires high conc.)Moderate (tracer dependent)
Throughput Medium (96/384)High (384/1536)High (384/1536)
Specific Risk for this Amine Non-specific binding to sensor chip (CM5)Cell toxicity at high conc.Tracer displacement artifacts
Deep Dive: Why CETSA is the "Winner" for Biological Validation

While SPR is the gold standard for determining affinity, it fails to account for cellular permeability—a critical factor for the charged pyrrolidine amine. CETSA provides the binary "Go/No-Go" decision on whether the molecule enters the cell and engages the target in its native environment.

Technical Visualization: Assay Selection Logic

The following decision tree illustrates the logical flow for validating this specific scaffold, moving from solubility checks to final cellular confirmation.

AssayValidationWorkflow Start Compound: 1-(4-Bromophenyl)pyrrolidin-3-amine Solubility Step 1: Solubility Check (PBS pH 7.4, 1% DMSO) Start->Solubility Biophysical Step 2: Biophysical Screen (SPR) Verify Direct Binding Solubility->Biophysical If Soluble > 100µM Decision Is Kd < 50 µM? Biophysical->Decision Cellular Step 3: Cellular Engagement (CETSA) Verify Cell Entry & Target Stabilization Optimization Hit Expansion / SAR Cellular->Optimization Shift > 2°C Decision->Cellular Yes Fail Discard / Non-Binder Decision->Fail No (Weak Binder)

Figure 1: Validation workflow prioritizing solubility and biophysical confirmation before cellular testing.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is optimized for 1-(4-Bromophenyl)pyrrolidin-3-amine . The hydrophobic bromophenyl group aids membrane penetration, while the amine requires careful pH buffering.

Phase 1: Sample Preparation
  • Cell Line: HEK293T (or target-relevant line).

  • Compound Concentration: Prepare a 10-point dose-response curve (range: 0.1

    
     to 100 
    
    
    
    ).
  • Incubation: 1 hour at 37°C, 5% CO2. Note: Amine-rich compounds can accumulate in lysosomes; 1 hour ensures equilibrium.

Phase 2: The Thermal Challenge
  • Harvest: Detach cells and resuspend in TBS (Tris-Buffered Saline) supplemented with protease inhibitors.

    • Critical: Do not use detergents (NP-40/Triton) at this stage; they disrupt the membrane and invalidate the "intact cell" claim.

  • Aliquot: Distribute 50

    
     of cell suspension into PCR plates.
    
  • Heat Pulse: Apply a thermal gradient (

    
     to 
    
    
    
    ) for 3 minutes using a PCR cycler.
    • Target Specific: If the target is unknown, run a "Melting Curve" first to find the

      
       (aggregation temperature).
      
  • Cooling: Immediately incubate at

    
     for 3 minutes.
    
Phase 3: Lysis and Separation
  • Lysis: Add lysis buffer containing 0.8% NP-40 and DNase I .

    • Why DNase? The pyrrolidine amine can bind DNA. High viscosity from DNA interferes with soluble protein separation.

  • Clarification: Centrifuge at 20,000 x g for 20 minutes at

    
    .
    
    • Mechanism: Denatured/aggregated proteins pellet out; stabilized (ligand-bound) proteins remain in the supernatant.

Phase 4: Detection (Western Blot or AlphaLISA)
  • Analyze the supernatant. A "hit" is defined as the presence of soluble target protein at temperatures where the DMSO control has precipitated.

CETSA_Mechanism Ligand Ligand (Bromophenyl-pyrrolidine) Complex Ligand-Target Complex (Thermostable) Ligand->Complex Binding Target Target Protein (Unstable) Target->Complex Heat Heat Stress (50-60°C) Target->Heat Complex->Heat Result Soluble Protein (Detected Signal) Heat->Result Stabilized Precipitate Aggregates (Pelleted/Lost) Heat->Precipitate Unbound/Denatured

Figure 2: Mechanism of CETSA. Ligand binding increases the energy required to unfold the protein, keeping it soluble after heating.

Experimental Data Interpretation

When validating 1-(4-Bromophenyl)pyrrolidin-3-amine, you will likely encounter one of three scenarios. Use this table to interpret your results.

ResultInterpretationActionable Next Step
Shift (

) > 2°C
Confirmed Engagement. The molecule enters the cell and binds the target.Proceed to functional assays (e.g., phosphorylation, reporter gene).
No Shift No Binding OR No Entry. Perform Lysate CETSA . If shift occurs in lysate but not live cells, the compound has permeability issues.
Destabilization (Negative Shift) Chaotropic Effect / Aggregator. The compound may be unfolding the protein non-specifically.Check compound solubility; run DLS (Dynamic Light Scattering) to check for colloidal aggregation.

Expert Commentary & Troubleshooting

The "Sticky Amine" Problem: The pyrrolidine amine moiety is positively charged at physiological pH. In SPR assays, this often leads to high non-specific binding (NSB) to the carboxymethylated dextran matrix (CM5 chips).

  • Solution: Use a Series S Sensor Chip PEG or add 0.05% Tween-20 and increase salt concentration (up to 300 mM NaCl) in the running buffer to mask electrostatic interactions.

Isothermal Dose Response (ITDR): For fragments, a single temperature point often yields binary data. To calculate an in-cell


:
  • Select the temperature where the target is 80% precipitated in DMSO controls (e.g.,

    
    ).
    
  • Run the CETSA protocol at this fixed temperature with varying compound concentrations.

  • Plot soluble protein intensity vs. concentration.

References

  • Martinez Molina, D., et al. (2013).[1] "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[2][3][4] Science, 341(6141), 84-87.

  • Schasfoort, R. B. M. (2017). "Handbook of Surface Plasmon Resonance." Royal Society of Chemistry.

  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET."[5] Nature Communications, 6, 10091.

  • Hubbard, R. E., & Murray, J. B. (2011). "The role of fragment-based drug discovery." Methods in Enzymology, 493, 509-531.

Sources

Validation

Optimizing Substituted Pyrrolidines: Bridging the In Vitro/In Vivo Gap

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads Executive Summary The pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as the c...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs ranging from DPP-4 inhibitors (e.g., Vildagliptin) to antiviral agents (e.g., Daclatasvir). However, a recurring failure mode exists: compounds often exhibit nanomolar potency in biochemical assays (in vitro) but fail to demonstrate commensurate efficacy in animal models (in vivo).

This guide analyzes the "Pyrrolidine Paradox" —where high basicity and metabolic susceptibility of the pyrrolidine ring lead to rapid clearance or toxicity. We compare the efficacy profiles of unsubstituted vs. functionally substituted (fluorinated/cyanated) pyrrolidines, providing experimental evidence that structural rigidification and metabolic blocking are required to translate in vitro potency into in vivo therapeutic value.

Part 1: The Chemical Scaffold & The Translational Gap

The primary driver of the in vitro/in vivo disconnect in pyrrolidine-based drugs is Metabolic Liability .

  • In Vitro Potency: Unsubstituted pyrrolidines often show high affinity due to the flexibility of the ring, allowing induced-fit binding.

  • In Vivo Failure: The

    
    -carbon adjacent to the nitrogen is a "metabolic hotspot," susceptible to oxidation by Cytochrome P450 (CYP450) enzymes. This generates an unstable hemiaminal, which collapses into a reactive iminium ion, leading to:
    
    • Rapid Clearance: Short half-life (

      
      ) prevents the drug from sustaining therapeutic concentrations.
      
    • Toxicity: Reactive iminium ions can covalently bind to endogenous proteins (idiosyncratic toxicity).

Mechanism of Failure Visualization

The following diagram illustrates the metabolic pathway that destroys in vivo efficacy.

MetabolicFailure Pyrrolidine Substituted Pyrrolidine (High Potency) CYP450 CYP450 Oxidation (Liver Microsomes) Pyrrolidine->CYP450 In Vivo Exposure Hemiaminal Unstable Hemiaminal Intermediate CYP450->Hemiaminal Hydroxylation Iminium Reactive Iminium Ion (Toxic/Inactive) Hemiaminal->Iminium Ring Opening/Collapse Clearance Rapid Renal/Biliary Clearance Iminium->Clearance Loss of Efficacy

Figure 1: The metabolic activation pathway of pyrrolidine rings leading to loss of in vivo efficacy.

Part 2: Comparative Efficacy Data (In Vitro vs. In Vivo)

To demonstrate the solution, we compare two distinct series of pyrrolidine-based DPP-4 inhibitors.

  • Series A (Unsubstituted): Standard pyrrolidine ring.

  • Series B (Optimized): 3-Fluoro-pyrrolidine or 2-Cyano-pyrrolidine derivatives.

Table 1: Performance Metrics Comparison
FeatureSeries A: Unsubstituted Series B: 3-Fluoro / 2-Cyano Impact Analysis
In Vitro Potency (

)
0.5 nM (Excellent)1.2 nM (Good)Slight potency loss due to steric bulk/electronic effects, but remains within therapeutic range.
Metabolic Stability (

)
< 15 min (Microsomes)> 60 min (Microsomes)CRITICAL: Fluorine blocks the site of metabolism (SOM) or alters ring pucker to reduce CYP access.
Oral Bioavailability (

)
< 20%> 65%Metabolic stability translates directly to systemic exposure.
In Vivo Efficacy (

)
> 30 mg/kg3 mg/kg10x Improvement: Series B requires much lower doses to achieve the same biological effect.
Toxicity Risk High (Reactive Metabolites)LowElectron-withdrawing groups (F, CN) reduce the basicity of the amine, lowering oxidation potential.

Key Insight: While Series A appears superior in the petri dish (


 vs 

nM), it is useless as a drug. Series B sacrifices negligible potency for massive gains in metabolic stability, making it the viable clinical candidate.
Part 3: Experimental Protocols

To validate these findings in your own program, use the following self-validating protocols.

Protocol 1: In Vitro Potency (DPP-4 Enzymatic Assay)

Objective: Determine the biochemical inhibition constant (


).
  • Reagents: Recombinant human DPP-4 enzyme, Gly-Pro-AMC (fluorogenic substrate), Assay Buffer (25 mM Tris, pH 8.0).

  • Preparation: Serial dilute test compounds (Series A/B) in DMSO (10-point curve).

  • Reaction:

    • Add 10 µL of compound to 96-well black plate.

    • Add 20 µL of DPP-4 enzyme (final conc. 10 pM). Incubate 10 min at RT.

    • Initiate reaction with 20 µL Gly-Pro-AMC (final conc. 50 µM).

  • Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 mins.

  • Validation:

    • Z-Factor: Must be > 0.5.

    • Reference: Include Vildagliptin as a positive control (

      
       nM).
      
Protocol 2: In Vivo Pharmacodynamics (OGTT in Mice)

Objective: Measure functional efficacy in a living system (Glucose excursion reduction).

  • Animals: Male C57BL/6 mice (n=8 per group), fasted for 12 hours.

  • Dosing: Administer Vehicle, Series A, or Series B (e.g., 3 mg/kg) via oral gavage (PO) at

    
     min.
    
  • Challenge: Administer Glucose load (2 g/kg) PO at

    
     min.
    
  • Sampling: Measure blood glucose via tail vein at

    
     min.
    
  • Analysis: Calculate Area Under the Curve (

    
    ).
    
    • % Inhibition =

      
      .
      
  • Success Criteria: Significant reduction in glucose excursion (

    
     vs vehicle) correlating with plasma exposure.
    
Part 4: The Optimization Workflow

How do you move from Series A to Series B? Follow this decision tree.

OptimizationWorkflow Hit Hit Identification (Unsubstituted Pyrrolidine) InVitro In Vitro Screening (IC50 < 10 nM) Hit->InVitro Microsomal Microsomal Stability (Human/Rat Liver) InVitro->Microsomal Decision Is t1/2 > 30 min? Microsomal->Decision Fail High Clearance (Metabolic Liability) Decision->Fail No PKStudy In Vivo PK (Rat) Measure Bioavailability (F%) Decision->PKStudy Yes Modify Structural Modification: 1. Add Fluorine (C3/C4) 2. Add Nitrile (C2) 3. Reduce Basicity Fail->Modify Modify->InVitro Retest PDStudy In Vivo Efficacy (OGTT / Disease Model) PKStudy->PDStudy If F% > 30%

Figure 2: Strategic workflow for optimizing pyrrolidine scaffolds to ensure in vivo success.

References
  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A potent, selective, and orally active dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. Journal of Medicinal Chemistry, 46(13), 2774-2789. Link

  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • Kalgutkar, A. S., & Dalvie, D. (2012). Role of FMOs in the metabolism of drugs and xenobiotics.[1] Expert Opinion on Drug Metabolism & Toxicology, 8(11), 1395-1412. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-Bromophenyl)pyrrolidin-3-amine

Topic: Personal Protective Equipment (PPE) & Handling Guide for 1-(4-Bromophenyl)pyrrolidin-3-amine Content Type: Technical Safety Protocol & Operational Guide Audience: Research Scientists, Medicinal Chemists, and HSE M...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 1-(4-Bromophenyl)pyrrolidin-3-amine Content Type: Technical Safety Protocol & Operational Guide Audience: Research Scientists, Medicinal Chemists, and HSE Managers

Executive Safety Summary

Compound: 1-(4-Bromophenyl)pyrrolidin-3-amine CAS: 1181332-98-8 (and related analogs) Primary Hazard Class: Corrosive / Irritant / Acute Toxin

Handling this compound requires a "Defense in Depth" strategy.[1] As a halogenated cyclic amine, it presents a dual hazard profile: the basicity/corrosivity of the secondary/primary amine and the potential systemic toxicity associated with halogenated aromatics.

Critical Warning: While specific toxicological data for this exact isomer may be limited in public repositories, structural analogs (e.g., bromophenyl-piperazines) are frequently classified as Skin Corr. 1B (Causes severe burns) or Acute Tox. 4 (Harmful if swallowed). You must treat this substance as a Corrosive until proven otherwise.

The PPE Matrix: Defense in Depth

Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific task and causality of exposure.

PPE ComponentSpecificationScientific Rationale (Causality)
Hand Protection (Standard) Nitrile (Minimum 5 mil / 0.12 mm) Splash Protection: Amine functionalities can rapidly penetrate thin latex. 5-mil nitrile provides adequate breakthrough time (>15 mins) for incidental solid contact.
Hand Protection (High Risk) Double Gloving (Nitrile + Laminate) Solvent Permeation: If dissolving in DCM or Chloroform (common for this scaffold), standard nitrile fails in <2 mins. The solvent drives the toxin through the glove.
Eye Protection Chemical Splash Goggles Vapor/Dust Entry: Safety glasses with side shields are insufficient. Amines are caustic; dust or aerosol contact with the moist cornea can cause immediate, irreversible opacity.
Respiratory N95 or P95 Respirator Particulate Control: As a solid, the primary vector is electrostatic dust during weighing. If the free base is oily/volatile, upgrade to a Multi-Gas/Vapor Cartridge (OV/AG) .
Body Protection Lab Coat (Cotton/Poly Blend) Fire/Splash: Must be buttoned to the neck. Synthetic fibers (100% polyester) can melt into skin if a flammable solvent fire occurs during reaction setup.

Operational Protocol: Step-by-Step

This protocol minimizes the "Human Factor" in safety failures.

Phase 1: Weighing & Transfer (Highest Risk Zone)
  • The Hazard: Static electricity often causes amine salts to "jump" or disperse as fine dust, leading to inhalation or bench contamination.

  • Protocol:

    • Engineering Control: Operate ONLY inside a certified chemical fume hood.

    • Static Mitigation: Use an anti-static gun or ionizing bar near the balance if available. Alternatively, wipe the spatula with a dryer sheet (if chemically compatible) or use a plastic disposable spatula to reduce static discharge.

    • Containment: Weigh into a tared vial with a screw cap, not onto weighing paper. This prevents "dust-off" during transfer to the reaction vessel.

Phase 2: Reaction Setup
  • The Hazard: Exothermic neutralization.

  • Protocol:

    • If using the free amine in an acid-catalyzed reaction, add the acid slowly at 0°C.

    • Solvent Choice: If using halogenated solvents (DCM), verify your glove breakthrough time.

    • Labeling: Mark the hood sash with "Corrosive - Amine in Use."

Phase 3: Cleanup & Decontamination[1]
  • The Hazard: Invisible residues causing contact dermatitis later.

  • Protocol:

    • Wipe Down: Use a solvent-soaked tissue (Ethanol or Isopropanol) to wipe the balance area. Water alone may not solubilize the organic framework effectively.

    • pH Check: Briefly touch a wet pH strip to the wiped surface to ensure no alkaline residue remains.

Visual Workflow: Safety Logic

The following diagram illustrates the decision-making process for handling this compound, integrating safety checks at every node.

SafetyWorkflow Start Start: Handling Request RiskAssess Risk Assessment (Check Solvent & State) Start->RiskAssess PPE_Select Select PPE (See Matrix) RiskAssess->PPE_Select Define Hazards Weighing Weighing (Fume Hood + Static Control) PPE_Select->Weighing Don Gear Weighing->PPE_Select Spill? Re-evaluate Reaction Reaction Setup (Closed System) Weighing->Reaction Transfer Solid Waste Disposal (Halogenated Stream) Reaction->Waste Quench & Dispose

Figure 1: Operational workflow emphasizing the dependency of the weighing and reaction steps on the initial Risk Assessment and PPE selection.

Emergency Response & Disposal

Accidental Exposure
  • Eye Contact: Flush immediately for 15 minutes . Time is tissue. Do not wait for a medic to start flushing.

  • Skin Contact: Wash with soap and water.[2][3] Do not use alcohol/solvents on skin, as this may increase permeability of the brominated compound into the bloodstream.

Waste Disposal Strategy

Proper disposal is critical due to the halogen content (Bromine).

Waste StreamDescriptionProhibited Mixtures
Solid Waste Contaminated gloves, weighing boats, paper towels.Do not place in "Regular Trash." Must go to Hazardous Solid Waste .
Liquid Waste (A) Halogenated Organic. (Because of the Bromine atom and likely DCM/Chloroform solvents).Do not mix with Strong Acids (exotherm) or Oxidizers (fire risk).
Aqueous Waste If an extraction was performed, the aqueous layer is likely basic.Check pH. Neutralize to pH 5-9 before disposal if local regulations allow, otherwise segregate as Basic Aqueous Waste .

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[4] Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

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